1-(4-(Phenylamino)phenyl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-anilinophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(16)12-7-9-14(10-8-12)15-13-5-3-2-4-6-13/h2-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSGKAEMOQBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543280 | |
| Record name | 1-(4-Anilinophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23600-83-1 | |
| Record name | 1-(4-Anilinophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 1-(4-(Phenylamino)phenyl)ethanone for Advanced Research
This guide provides an in-depth technical overview of this compound, a key chemical intermediate with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthesis, the validation of its structure through modern analytical techniques, and its potential as a scaffold for novel therapeutics.
This compound, also known as 4-acetyldiphenylamine, is an aromatic ketone and a secondary amine. Its structure combines an acetophenone moiety with a diphenylamine backbone, making it a versatile building block for more complex molecular architectures.
Caption: Chemical structure of this compound.
The compound's key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety assessments.
| Property | Value | Source |
| CAS Number | 23600-83-1 | [1] |
| IUPAC Name | 1-(4-anilinophenyl)ethanone | [1] |
| Molecular Formula | C₁₄H₁₃NO | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown solid | [1] |
| Purity | ≥98% (typical commercial grade) | [1] |
| Storage Temperature | Refrigerator (2-8 °C) | [1] |
| InChI Key | RMKSGKAEMOQBMP-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insight: The Buchwald-Hartwig Amination
The formation of the C-N bond in this compound is most efficiently achieved via the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance, superseding harsher classical methods like nucleophilic aromatic substitution.[3]
The choice of the Buchwald-Hartwig protocol is predicated on its efficiency and selectivity. The reaction mechanism hinges on a Pd(0)/Pd(II) catalytic cycle. The use of bulky, electron-rich phosphine ligands is critical as they promote the key steps of oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the active catalyst.[3]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis of this compound from 4'-bromoacetophenone and aniline.
Materials:
-
4'-Bromoacetophenone
-
Aniline
-
Palladium(II) acetate [Pd(OAc)₂]
-
Rac-BINAP or similar phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 0.02 equiv), the phosphine ligand (e.g., 0.04 equiv), and NaOtBu (1.4 equiv). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Anhydrous toluene is added via syringe, followed by aniline (1.2 equiv) and 4'-bromoacetophenone (1.0 equiv).
-
Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium black and inorganic salts. The filtrate is washed sequentially with water and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification Protocol
The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to afford the pure this compound as a solid.[1]
Caption: General experimental workflow for synthesis and validation.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The combination of spectroscopic methods provides a self-validating system where each technique corroborates the findings of the others.
| Technique | Expected Result |
| ¹H NMR | ~2.5 ppm (s, 3H): Acetyl (CH₃) protons. ~7.0-8.0 ppm (m, 9H): Aromatic protons from both phenyl rings. ~8.5 ppm (br s, 1H): N-H proton (signal may be broad and exchangeable with D₂O). |
| ¹³C NMR | ~26 ppm: Acetyl (CH₃) carbon. ~115-150 ppm: Aromatic carbons. ~197 ppm: Carbonyl (C=O) carbon. |
| FTIR (cm⁻¹) | ~3350 cm⁻¹: N-H stretching. ~1670 cm⁻¹: C=O (ketone) stretching. ~1600, 1500 cm⁻¹: Aromatic C=C stretching. ~3100-3000 cm⁻¹: Aromatic C-H stretching. |
| Mass Spec (EI) | m/z 211 [M]⁺: Molecular ion peak. m/z 196 [M-CH₃]⁺: Fragment corresponding to the loss of a methyl group. |
Applications in Research and Drug Development
While this compound itself is not typically a final drug product, it serves as a highly valuable intermediate for building libraries of bioactive compounds. Its structural features are present in molecules investigated for a range of therapeutic targets.
-
Versatile Intermediate for Heterocycles: The ketone and secondary amine functionalities make this compound an ideal precursor for synthesizing a wide variety of heterocyclic systems, which are privileged structures in medicinal chemistry.[4] The ketone can undergo condensation reactions to form pyrimidines, pyrazolines, and other important scaffolds.[4]
-
Scaffold for Antivirulence Agents: The related phenylamino acetamide scaffold has been identified in compounds that inhibit the Type III Secretion System (T3SS) in Pseudomonas aeruginosa.[5] This antivirulence approach targets bacterial pathogenicity without killing the bacteria, potentially reducing the selective pressure for antibiotic resistance.[5]
-
Foundation for Enzyme Inhibitors: Derivatives of the broader phenylamino ethanone class have been explored as potential inhibitors of enzymes crucial for bacterial survival. For instance, related structures have been investigated for their ability to inhibit MCR-1, an enzyme that confers resistance to the last-resort antibiotic colistin.[6]
-
Anticoagulant and Antibacterial Development: The N-phenylacetamide core, readily accessible from this starting material, is found in molecules with demonstrated anticoagulant activity (targeting Factor VIIa) and antibacterial properties against plant pathogens like Xanthomonas oryzae.[7][8]
Safety and Handling
Proper handling of this compound is crucial for laboratory safety. The compound is classified with the following hazards:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
Conclusion
This compound is more than a simple chemical; it is a strategic starting material for innovation in drug discovery and materials science. Its efficient and reliable synthesis via the Buchwald-Hartwig amination, coupled with straightforward analytical validation, makes it an accessible and powerful tool for researchers. The proven utility of its core structure in developing a diverse range of biologically active molecules underscores its continued importance in the pursuit of novel therapeutics.
References
- 1. This compound | 23600-83-1 [sigmaaldrich.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Genetic and Environmental Investigation of a Novel Phenylamino Acetamide Inhibitor of the Pseudomonas aeruginosa Type III Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
1-(4-(Phenylamino)phenyl)ethanone chemical structure and properties
An In-Depth Technical Guide to 1-(4-(Phenylamino)phenyl)ethanone: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key diarylamine intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's chemical structure, physicochemical properties, and spectral characteristics. A robust, field-proven protocol for its synthesis via the Buchwald-Hartwig amination is presented, emphasizing the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the compound's reactivity, potential applications in medicinal chemistry and materials science, and essential safety and handling protocols. The content is grounded in authoritative references to ensure scientific integrity and practical utility.
Introduction: The Significance of the Diphenylamine Scaffold
The diphenylamine moiety is a privileged scaffold in medicinal chemistry and materials science.[1] Its structural rigidity, coupled with the electron-donating nature of the amine bridge, imparts unique electronic and photophysical properties. Diphenylamine derivatives are foundational to a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), as well as antimicrobial, anticonvulsant, and anticancer agents.[1]
This compound, also known as 4-acetyldiphenylamine, serves as a versatile building block. The presence of a reactive acetyl group and a secondary amine in a para-substituted aromatic system offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of more complex molecules and chemical libraries. Understanding its synthesis, properties, and reactivity is therefore crucial for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The foundational step in leveraging any chemical entity is a thorough understanding of its intrinsic properties. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Structure and Identifiers
The structure of this compound consists of an acetophenone core linked to an aniline molecule via a secondary amine bridge at the para position.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-(4-anilinophenyl)ethanone | [2] |
| CAS Number | 23600-83-1 | [3] |
| Molecular Formula | C₁₄H₁₃NO | [2] |
| Molecular Weight | 211.26 g/mol | [2] |
| Appearance | Pale-yellow to Yellow-brown Solid | - |
| Melting Point | 112-113 °C | [3] |
| Boiling Point | 375.4 ± 25.0 °C (Predicted) | [3] |
| pKa | -1.45 ± 0.20 (Predicted, Conjugate Acid) | [3] |
Synthesis via Palladium-Catalyzed C-N Cross-Coupling
The formation of the C-N bond is the critical step in synthesizing this compound. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation, offering high yields and broad substrate scope under relatively mild conditions.[4] This palladium-catalyzed cross-coupling reaction has largely superseded harsher, classical methods like nucleophilic aromatic substitution.[4]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of organometallic transformations.[4] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (4-bromoacetophenone) bond, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (aniline) coordinates to the Pd(II) center. A base then deprotonates the amine, forming an amido complex.
-
Reductive Elimination: The final C-N bond is formed as the product diarylamine is eliminated from the palladium center, regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established Buchwald-Hartwig methodologies.[4][5]
Materials:
-
4-Bromoacetophenone
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a flow of argon, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and Xantphos (0.03 mmol, 1.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar. Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes. The formation of the active catalyst is often indicated by a color change.
-
Reactant Addition: To the flask containing the catalyst, add 4-bromoacetophenone (2.0 mmol, 1.0 equiv) and sodium tert-butoxide (2.8 mmol, 1.4 equiv).
-
Reaction Initiation: Add aniline (2.4 mmol, 1.2 equiv) via syringe, followed by an additional 15 mL of anhydrous toluene.
-
Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following section details the expected spectroscopic data for this compound based on its structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the N-H proton, and the methyl protons.
-
Aromatic Region (δ 7.0-8.0 ppm): A complex series of multiplets is expected for the eight aromatic protons. The two protons ortho to the acetyl group on the first phenyl ring are expected to be the most downfield (likely around δ 7.8-7.9 ppm) due to the electron-withdrawing effect of the carbonyl.
-
N-H Proton: A broad singlet, typically in the range of δ 5.5-9.0 ppm, which may exchange with D₂O. Its chemical shift can be highly dependent on solvent and concentration.
-
Methyl Protons (δ ~2.5 ppm): A sharp singlet integrating to three protons, corresponding to the acetyl methyl group.
-
-
¹³C NMR: The carbon NMR spectrum provides a carbon map of the molecule.
-
Carbonyl Carbon (δ ~197 ppm): The ketone carbonyl carbon will appear as a singlet at a significantly downfield chemical shift.
-
Aromatic Carbons (δ 115-150 ppm): A series of signals corresponding to the 12 aromatic carbons. The carbon attached to the nitrogen (C-N) and the carbon attached to the carbonyl group (C-C=O) will be distinct quaternary signals.
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3350-3450 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1670-1685 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[6]
-
C-N Stretch: An absorption in the 1250-1360 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to weak bands in the 1500-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Strong bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.[7]
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight (211.26).
-
Key Fragmentation: A prominent fragment is expected from the alpha-cleavage of the ketone, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 196. Another significant fragmentation would be the loss of the acetyl group (•COCH₃) to give a fragment at m/z 168.
Reactivity and Applications
Chemical Reactivity
The difunctional nature of this compound makes it a valuable intermediate.
-
Reactions at the Acetyl Group: The carbonyl group can undergo a wide range of reactions, including reduction to an alcohol, reductive amination, and condensation reactions (e.g., aldol, Claisen-Schmidt) at the alpha-carbon to form chalcones.[8]
-
Reactions at the Amine: The secondary amine can be N-alkylated or N-acylated. It can also participate in further cross-coupling reactions.
Applications in Drug Discovery and Materials Science
The diphenylamine scaffold is associated with a broad spectrum of biological activities.[1]
-
Medicinal Chemistry: Derivatives of this core structure are explored as kinase inhibitors, antibacterial agents, and anticancer therapeutics.[9][10] For example, related phenylamino acetamide structures have been identified as inhibitors of the bacterial Type III secretion system, a promising target for new antibacterial drugs. The acetyl group provides a convenient handle for linking the diphenylamine core to other pharmacophores or for generating libraries of analogs for structure-activity relationship (SAR) studies.
-
Materials Science: The diarylamine structure is a common component in organic light-emitting diodes (OLEDs), hole-transport materials, and dye-sensitized solar cells due to its electron-rich nature and ability to stabilize positive charges (holes).
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.
-
Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and inert atmosphere.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis is reliably achieved through modern organometallic methods like the Buchwald-Hartwig amination. A comprehensive understanding of its physicochemical properties, spectral characteristics, and reactivity profile, as detailed in this guide, is essential for its effective application as a molecular building block. The continued exploration of derivatives based on this scaffold is a promising avenue for the discovery of novel bioactive compounds and functional materials.
References
- 1. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]
- 2. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-PHENYLAMINO-PHENYL)-ETHANONE | 23600-83-1 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. uni-saarland.de [uni-saarland.de]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. whitman.edu [whitman.edu]
An In-depth Technical Guide to 1-(4-(Phenylamino)phenyl)ethanone (CAS No. 23600-83-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(4-(phenylamino)phenyl)ethanone, a versatile diarylamine ketone that serves as a valuable building block in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for professionals in research and development.
Core Chemical and Physical Properties
This compound, also known as 4'-anilinoacetophenone, is a pale-yellow to yellow-brown solid at room temperature.[1] Its core structure features a phenylamino group attached to a phenyl ethanone moiety, providing a unique combination of a nucleophilic secondary amine, a reactive ketone carbonyl group, and an electron-rich aromatic system.
| Property | Value | Source |
| CAS Number | 23600-83-1 | [1] |
| Molecular Formula | C₁₄H₁₃NO | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Melting Point | 112-113 °C | |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| IUPAC Name | 1-(4-anilinophenyl)ethanone | [1] |
| InChI Key | RMKSGKAEMOQBMP-UHFFFAOYSA-N | [1] |
Synthesis and Spectroscopic Characterization
The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the key carbon-nitrogen bond between an aryl halide and an amine.
General Synthesis Workflow: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a robust and versatile method for the synthesis of diarylamines. The general workflow involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.
Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Experimental Protocol
Materials:
-
4-bromoacetophenone
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromoacetophenone (1.0 eq.), cesium carbonate (1.5 eq.), and Xantphos (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by aniline (1.2 eq.) and palladium(II) acetate (0.02 eq.).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the methyl protons of the acetyl group (singlet, ~2.5 ppm), aromatic protons of both phenyl rings (multiplets, ~6.8-7.9 ppm), and the N-H proton (singlet, ~8-9 ppm, may be broad).
-
¹³C NMR: A signal for the carbonyl carbon (~197 ppm), signals for the aromatic carbons, and a signal for the methyl carbon (~26 ppm).
-
FT-IR: Characteristic peaks for the N-H stretch (~3300 cm⁻¹), C=O stretch of the ketone (~1670 cm⁻¹), and C-N stretch (~1300 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak (M⁺) corresponding to its molecular weight (211.26 g/mol ).
Reactivity and Applications in Synthesis
This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites.[2] The acetyl group and the phenylamino moiety are the primary centers of reactivity.
Reactivity of the Acetyl Group
The ketone functionality of this compound allows for a variety of chemical transformations:
-
Condensation Reactions: The α-methyl group of the acetyl moiety can undergo condensation reactions with aldehydes and other carbonyl compounds to form chalcones and other α,β-unsaturated ketones. These products are precursors to various heterocyclic systems.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
-
Oxidation: While less common, the acetyl group can be a site for oxidative cleavage under harsh conditions.
-
Formation of Heterocycles: The ketone can participate in cyclization reactions with various reagents to form a wide range of heterocyclic compounds, such as pyrimidines, pyridines, and oxazoles.[2]
Caption: Key reactions involving the acetyl group of this compound.
Reactivity of the Phenylamino Group
The diarylamine moiety also offers avenues for further functionalization:
-
N-Alkylation/N-Arylation: The secondary amine can be further alkylated or arylated to form tertiary amines.
-
Electrophilic Aromatic Substitution: The electron-donating nature of the amino group activates the aromatic rings, making them susceptible to electrophilic substitution reactions.
Role as a Precursor in Medicinal Chemistry
The scaffold of this compound is of significant interest in drug discovery. Derivatives of this compound have been explored for various biological activities. For instance, related 1-phenyl-2-(phenylamino)ethanone derivatives have been investigated as inhibitors of MCR-1, a protein conferring resistance to colistin, a last-resort antibiotic.[3] The core structure serves as a template for the synthesis of more complex molecules with potential therapeutic applications.
The general class of 1-(4-substituted-aminophenyl) ethanones are important intermediates for the synthesis of a variety of novel heterocyclic systems with different ring sizes, including thiophenes, oxazoles, triazoles, pyrimidines, pyridines, and quinolones, many of which exhibit a wide range of pharmacological properties.[2]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis via Buchwald-Hartwig amination and the presence of multiple reactive functional groups make it an attractive starting material for the construction of complex molecular architectures, including a wide array of bioactive heterocyclic compounds. Further research into the specific applications and biological activities of its derivatives is likely to uncover new opportunities for this important building block.
References
An In-Depth Technical Guide to 1-(4-anilinophenyl)ethanone: Properties, Synthesis, and Characterization
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-anilinophenyl)ethanone, a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The document details the compound's physicochemical properties, outlines a robust and widely-used synthetic protocol, and describes standard methodologies for its analytical characterization. By explaining the causality behind experimental choices and grounding all information in authoritative references, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in work involving this versatile molecule.
Compound Identification and Physicochemical Properties
1-(4-anilinophenyl)ethanone, also known as 4-acetylaniline, is a difunctional molecule incorporating both a ketone and a secondary amine within a diphenylamine framework. This unique combination of functional groups makes it a valuable precursor for the synthesis of a diverse range of more complex molecules and heterocyclic systems.[1] The core properties of this compound are summarized below.
Table 1: Physicochemical Properties of 1-(4-anilinophenyl)ethanone
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-anilinophenyl)ethanone | PubChem[2] |
| Synonyms | 4'-Aminoacetophenone, 4-Acetylaniline, p-Aminoacetophenone | PubChem[2] |
| CAS Number | 99-92-3 | PubChem[2], CymitQuimica[3] |
| Molecular Formula | C₈H₉NO | PubChem[2], CymitQuimica[3] |
| Molecular Weight | 135.16 g/mol | PubChem[2] |
| Appearance | White to light yellow solid | CymitQuimica[3] |
| Melting Point | 103-107 °C | --- |
| Boiling Point | 293-295 °C | --- |
| Solubility | Soluble in ethanol and ether; less soluble in water. | CymitQuimica[3] |
Synthesis and Purification: Buchwald-Hartwig Amination
The construction of the C-N bond in 1-(4-anilinophenyl)ethanone is efficiently achieved via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its broad substrate scope, functional group tolerance, and milder conditions compared to classical methods like nucleophilic aromatic substitution.[4][5]
Expertise & Rationale: The Buchwald-Hartwig amination is selected over other methods due to its high efficiency in coupling aryl halides with amines.[6] The choice of a bulky, electron-rich phosphine ligand (e.g., from the XPhos or SPhos families) is critical; these ligands stabilize the palladium catalyst, promote the key steps of oxidative addition and reductive elimination, and enhance overall reaction rates, allowing for lower catalyst loadings.[7] Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the amine, forming the active palladium-amido intermediate necessary for the catalytic cycle.[8]
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a dry, argon-flushed Schlenk flask, add 4'-chloroacetophenone (1.0 mmol, 1 equiv.), aniline (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).
-
Elution: Carefully load the adsorbed product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30%) to separate the product from impurities.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(4-anilinophenyl)ethanone as a solid.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. The logical flow of this process ensures comprehensive analysis, from initial purity checks to detailed structural elucidation.
Caption: Standard workflow for the characterization of 1-(4-anilinophenyl)ethanone.
Expected Spectroscopic Data
The following table summarizes the characteristic spectral data expected for 1-(4-anilinophenyl)ethanone, which are crucial for its identification.
Table 2: Key Spectroscopic Data for 1-(4-anilinophenyl)ethanone
| Technique | Characteristic Signal(s) | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.55 (s, 3H), δ ~5.9 (s, 1H), δ ~7.0-7.9 (m, 9H) | Methyl protons (CH₃), Amine proton (N-H), Aromatic protons |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~26.5, δ ~116-148 (multiple peaks), δ ~196.5 | Methyl carbon (CH₃), Aromatic carbons, Carbonyl carbon (C=O) |
| IR Spectroscopy (ATR) | ~3350 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch), ~1600, 1580 cm⁻¹ (C=C aromatic stretch) | Secondary amine, Aryl ketone, Aromatic rings |
| Mass Spec. (EI) | m/z 211 [M]⁺, 196 [M-CH₃]⁺, 168 [M-COCH₃]⁺ | Molecular ion, Loss of methyl, Loss of acetyl group |
Note: Exact chemical shifts (δ) and wavenumbers may vary slightly depending on the solvent and instrument used.
Chemical Reactivity and Applications
The dual functionality of 1-(4-anilinophenyl)ethanone makes it a versatile building block.
-
Ketone Reactivity: The acetyl group is a synthetic handle for various transformations. It can undergo nucleophilic addition, reduction to an alcohol, or serve as an anchor point for building heterocyclic rings like pyrimidines, oxazoles, and quinolines.[1] For instance, condensation with aldehydes can form chalcone intermediates, which are precursors to flavonoids and other bioactive compounds.[1]
-
Amine Reactivity: The secondary amine can be acylated, alkylated, or used in further cross-coupling reactions to build more complex triarylamine structures, which are common in materials science for their electronic properties.
-
Applications in Drug Development: This scaffold is a common intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and other pharmaceuticals.[5] The diphenylamine core is a privileged structure in medicinal chemistry, and the acetyl group provides a convenient point for modification to optimize biological activity and pharmacokinetic properties.
Conclusion
1-(4-anilinophenyl)ethanone is a fundamentally important intermediate in modern organic and medicinal chemistry. Its synthesis is reliably achieved through well-established palladium-catalyzed methods like the Buchwald-Hartwig amination. A thorough characterization using a combination of chromatographic and spectroscopic techniques is essential to confirm its identity and purity. The strategic placement of its ketone and amine functional groups provides synthetic chemists with multiple avenues for elaboration, cementing its role as a valuable precursor in the development of novel pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 99-92-3: Ethanone, 1-(4-aminophenyl)- | CymitQuimica [cymitquimica.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 1-(4-(Phenylamino)phenyl)ethanone: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1-(4-(Phenylamino)phenyl)ethanone, a valuable chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, robust synthetic methodologies, detailed analytical characterization, and emerging applications, particularly in the field of medicinal chemistry.
Compound Profile: Nomenclature and Physicochemical Properties
This compound, also known by its synonym 1-(4-anilinophenyl)ethanone, is an aromatic ketone featuring a secondary amine linkage.[1] This structure serves as a key building block in organic synthesis due to its reactive ketone and amine functionalities. The presence of two distinct aromatic rings bridged by a nitrogen atom imparts specific electronic and steric properties that are leveraged in various chemical transformations and molecular designs.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonym | 1-(4-anilinophenyl)ethanone | [1] |
| CAS Number | 23600-83-1 | [1] |
| Molecular Formula | C₁₄H₁₃NO | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Melting Point | 112-113 °C | [1] |
| Boiling Point | 375.4 ± 25.0 °C (Predicted) | [1] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [1] |
Synthetic Strategies: From Classical to Modern Methodologies
The synthesis of diarylamine structures like this compound can be approached through several reliable methods. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups. Here, we detail two primary, field-proven methodologies: the modern palladium-catalyzed Buchwald-Hartwig amination and the classical Friedel-Crafts acylation.
Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and broad substrate scope.[2] This palladium-catalyzed cross-coupling reaction is the preferred method for synthesizing aryl amines from aryl halides.[2][3]
Causality and Experimental Insight: The reaction's success hinges on the precise coordination environment of the palladium catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., biarylphosphines) facilitate the key steps of oxidative addition and reductive elimination, which can be challenging for less reactive aryl chlorides.[4] The base is not merely a proton scavenger; it plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate that precedes reductive elimination.[4] Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this purpose.
Caption: Workflow for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add 4-bromoacetophenone (1.0 equivalent) and anhydrous toluene. Stir the mixture for 10 minutes at room temperature.
-
Amine Addition: Add aniline (1.1 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Friedel-Crafts Acylation: A Classical Electrophilic Substitution
The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring.[5][6] In this case, it would involve the acylation of diphenylamine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a strong Lewis acid catalyst generates a highly reactive acylium ion.[7][8]
Causality and Experimental Insight: The phenylamino group is a moderately activating, ortho-, para-directing group. Acylation is expected to occur predominantly at the para-position of one of the rings due to significant steric hindrance at the ortho-positions. A critical aspect of this reaction is the stoichiometry of the Lewis acid (e.g., AlCl₃). More than one equivalent is often required because the catalyst can complex with both the starting amine and the product ketone, rendering it inactive.[9] The reaction must be performed under strictly anhydrous conditions as Lewis acids like AlCl₃ react violently with water.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add diphenylamine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Cool the solution in an ice bath (0 °C) and slowly add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in portions.
-
Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by dilute HCl.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by recrystallization or column chromatography.
Analytical Characterization
Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.
| Technique | Expected Observations |
| ¹H NMR | ~2.5 ppm (s, 3H): Acetyl CH₃. ~5.8-6.0 ppm (br s, 1H): N-H proton. ~7.0-7.9 ppm (m, 9H): Aromatic protons with distinct splitting patterns for the two rings. Protons ortho to the acetyl group will be the most downfield. |
| ¹³C NMR | ~26 ppm: Acetyl CH₃. ~116-152 ppm: Aromatic carbons. Expect 10 distinct signals (due to symmetry in the unsubstituted phenyl ring). Key signals include the carbon bearing the acetyl group (~132 ppm), the carbon bearing the amino group (~148-152 ppm), and the ipso-carbon of the unsubstituted ring (~140 ppm). ~197 ppm: Carbonyl carbon (C=O). |
| FT-IR (cm⁻¹) | ~3350-3400: N-H stretch (secondary amine). ~3050-3100: Aromatic C-H stretch. ~1675: C=O stretch (aryl ketone). ~1590, 1500: Aromatic C=C ring stretches. ~1310: C-N stretch. |
| Mass Spec (EI) | m/z 211: Molecular ion (M⁺). m/z 196: [M-CH₃]⁺, loss of the methyl group. m/z 168: [M-COCH₃]⁺, loss of the acetyl group. |
Applications in Drug Discovery: A Scaffold for MCR-1 Inhibitors
The diarylamine motif is a privileged structure in medicinal chemistry. Recently, derivatives of the 1-phenyl-2-(phenylamino)ethanone scaffold have been identified as promising inhibitors of the mobilized colistin resistance protein, MCR-1.[10][11]
MCR-1 is an enzyme that confers resistance to colistin, a last-resort antibiotic used to treat infections caused by multidrug-resistant Gram-negative bacteria.[10] The emergence of MCR-1 poses a significant threat to global health. Inhibitors of MCR-1 can potentially restore the efficacy of colistin. The this compound core provides a rigid framework to which various functional groups can be appended to optimize binding within the MCR-1 active site. Molecular docking studies suggest that the core structure can form crucial hydrogen bonds and hydrophobic interactions with key residues.[11]
Caption: Pharmacophore model for MCR-1 inhibition.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. The following information is based on available supplier safety data.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| STOT, Single Exposure | H335: May cause respiratory irritation |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
- 1. 1-(4-PHENYLAMINO-PHENYL)-ETHANONE | 23600-83-1 [amp.chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. byjus.com [byjus.com]
- 9. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 10. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1-(4-(Phenylamino)phenyl)ethanone (4-Anilinoacetophenone)
This guide provides an in-depth exploration of 1-(4-(Phenylamino)phenyl)ethanone, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and application, grounded in established chemical principles.
Nomenclature and Chemical Identity
This compound is a diaryl amine derivative with an acetophenone moiety. Establishing a clear and unambiguous identity is the first step in any rigorous scientific investigation. The compound is recognized by several synonyms and identifiers across various chemical databases.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-anilinophenyl)ethanone | [1][2] |
| Common Name | 4-Anilinoacetophenone | - |
| CAS Number | 23600-83-1 | [1] |
| Molecular Formula | C₁₄H₁₃NO | [2] |
| Molecular Weight | 211.26 g/mol | [2] |
| InChI Key | RMKSGKAEMOQBMP-UHFFFAOYSA-N | [1] |
Other synonyms include this compound and 4'-Anilinoacetophenone.[1] The isomeric form, 1-(2-(Phenylamino)phenyl)ethanone (2-Anilinoacetophenone), is also a known compound with CAS Number 23699-74-3.[2][3]
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. 4-Anilinoacetophenone is typically a solid at room temperature.
| Property | Value | Notes |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| Purity | Typically ≥98% | Commercially available purity.[1] |
| Storage Temperature | Refrigerator | Recommended for long-term stability.[1] |
| Boiling Point | Not readily available | High boiling point expected due to molecular weight and polarity. |
| Melting Point | 103-107 °C | Data for the precursor, 4-Aminoacetophenone.[4] A similar range is expected. |
Synthesis Methodologies: A Mechanistic Perspective
The core structure of 4-Anilinoacetophenone is the carbon-nitrogen (C-N) bond linking the two phenyl rings. The formation of this bond is a classic challenge in organic synthesis. Modern organometallic catalysis has provided powerful solutions, namely the Buchwald-Hartwig amination and the Ullmann condensation, which offer significant advantages over older, harsher methods.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely adopted method for forming C-N bonds.[5] It utilizes a palladium catalyst with specialized phosphine ligands to couple an amine with an aryl halide or triflate under relatively mild conditions.[6][7]
Causality of Component Selection:
-
Catalyst: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalytic species.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are critical. They stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[7]
-
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is required to deprotonate the amine, forming the active amide nucleophile.[8]
-
Substrates: The reaction can be performed by coupling aniline with an activated acetophenone, such as 4-chloroacetophenone or 4-bromoacetophenone.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-chloroacetophenone (1.0 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by aniline (1.2 eq).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N and C-O bonds, predating palladium-catalyzed reactions.[9] It involves the coupling of an aryl halide with an amine, alcohol, or thiol, catalyzed by copper.[9][10]
Mechanistic Considerations:
-
Catalyst: Traditionally, stoichiometric amounts of copper powder were used at very high temperatures (>200 °C).[11] Modern protocols utilize catalytic amounts of a copper(I) salt, such as CuI, often with a ligand like L-proline or a diamine, allowing for milder reaction conditions.[10]
-
Limitations: The Ullmann reaction is generally less tolerant of functional groups and requires higher temperatures compared to the Buchwald-Hartwig amination.[9] However, it remains a cost-effective and valuable tool, particularly in industrial-scale synthesis. The reaction typically proceeds via a Cu(I)/Cu(III) catalytic cycle.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the two reactive functional groups: the secondary amine and the acetyl group.
-
Scaffold for Heterocyclic Synthesis: The acetyl group is a precursor for a wide array of chemical transformations. It can undergo condensation reactions with various reagents to form important heterocyclic structures like pyrimidines, quinolines, and pyrazolines, which are common motifs in pharmacologically active compounds.[12]
-
Derivatization: The secondary amine (aniline) nitrogen can be further functionalized, although it is less nucleophilic than a primary amine.
-
MCR-1 Inhibitor Development: Research has explored derivatives of phenylamino ethanones as potential inhibitors of the MCR-1 enzyme, which confers resistance to colistin, a last-resort antibiotic.[13] This highlights the compound's utility as a starting point for developing new therapeutic agents.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds.[14] A reverse-phase method is typically employed.
Protocol: Purity Analysis by RP-HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.[15]
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter.[14]
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm or 265 nm).[16] Purity is calculated as the area percentage of the main product peak relative to the total area of all peaks.[14]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the N-H proton, and a singlet for the methyl (CH₃) protons of the acetyl group.
-
¹³C NMR: Will display signals for the carbonyl carbon (C=O) around 197 ppm, along with distinct signals for the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Key absorbances will confirm the presence of functional groups: a sharp peak for the carbonyl (C=O) stretch (approx. 1680 cm⁻¹) and a peak for the N-H stretch (approx. 3300-3400 cm⁻¹).[17]
-
Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight (211.26 g/mol ), confirming its elemental composition.
Safety and Handling
Proper handling of all chemicals is paramount to ensuring laboratory safety. Based on available data, this compound and its precursors should be handled with care.
| Hazard Category | GHS Classification | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330.[1][18] |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317.[1][18] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340.[1][18] |
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.[19][20]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[18][19]
-
Avoid formation and inhalation of dust.[20]
-
Store in a cool, dry place in a tightly sealed container.[1][21]
References
- 1. This compound | 23600-83-1 [sigmaaldrich.com]
- 2. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-(PhenylaMino)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 4. 4 -Aminoacetophenone 99 99-92-3 [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ethanone, 1-phenyl-, oxime | SIELC Technologies [sielc.com]
- 16. mdpi.com [mdpi.com]
- 17. Acetophenone, 4'-amino- [webbook.nist.gov]
- 18. echemi.com [echemi.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. carlroth.com [carlroth.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-(Phenylamino)phenyl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-(Phenylamino)phenyl)ethanone is a diarylamine derivative featuring a core structure that is prevalent in a multitude of biologically active compounds. While direct pharmacological studies on this specific molecule are not extensively documented, its constituent moieties—the diphenylamine backbone and the acetophenone group—are well-established pharmacophores. This guide synthesizes information from structurally related compounds to build a robust rationale for investigating the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound. We provide detailed, field-proven experimental protocols to systematically evaluate these potential activities, from initial cytotoxicity screening to mechanistic assays. This document is designed to serve as a comprehensive roadmap for researchers aiming to explore the therapeutic potential of this promising chemical entity.
Introduction and Rationale
This compound, also known as 4-acetylanilinodiphenylamine, is an organic molecule characterized by a diphenylamine scaffold substituted with an acetyl group.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
CAS Number: 23600-83-1
-
Molecular Formula: C₁₄H₁₃NO
-
Molecular Weight: 211.26 g/mol
-
Physical Form: Pale-yellow to yellow-brown solid.
-
Properties:
The rationale for investigating this compound stems from the well-documented biological activities of its core structures. Diphenylamine (DPA) derivatives are recognized for a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4][5][6][7] Similarly, the acetophenone moiety is a key component in various compounds exhibiting antibacterial and antifungal activities.[8][9][10][11][12] The combination of these two pharmacophores in a single molecule presents a compelling case for its evaluation as a potential therapeutic agent.
Synthesis Strategy
A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[13][14][15]
Proposed Synthesis Reaction: The reaction would involve the coupling of 4'-aminoacetophenone with bromobenzene using a palladium catalyst and a suitable phosphine ligand.
-
Aryl Halide: Bromobenzene
-
Amine: 4'-Aminoacetophenone
-
Catalyst: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).
-
Ligand: A sterically hindered phosphine ligand, such as XPhos or SPhos, is crucial for high efficiency.[15]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous toluene or dioxane.
This method is favored for its high functional group tolerance and generally excellent yields, making it ideal for synthesizing libraries of related derivatives for structure-activity relationship (SAR) studies.[13][16][17]
Potential Anticancer Activity
The diphenylamine scaffold is present in numerous compounds that function as kinase inhibitors and microtubule dynamics disruptors, making it a privileged structure in oncology research.[2][3][18] Derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, prostate, and melanoma.[4][18]
Mechanistic Hypotheses
Based on related compounds, this compound may exert anticancer effects through several mechanisms:
-
Inhibition of Protein Kinases: Many diphenylamine-containing drugs, such as imatinib, target the ATP-binding site of protein kinases. The structure of the target compound could potentially fit into the active sites of kinases like FGFR2, which are implicated in cell proliferation.[18]
-
Induction of Apoptosis: Disruption of key cellular processes often leads to programmed cell death. The compound could trigger intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: The compound may interfere with cell cycle progression, halting proliferation at checkpoints like G2/M.
Experimental Workflow for Anticancer Evaluation
A systematic, multi-stage approach is essential to validate and characterize potential anticancer activity.
Detailed Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[19][20][21][22][23]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[19]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, PC-3, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[21][23]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[20] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Detailed Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol determines the compound's effect on cell cycle progression.[24][25][26][27][28]
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for discrimination between G0/G1, S, and G2/M phases.[24][27]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[26]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 250 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[26]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Detailed Protocol: Apoptosis Assay using Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[29][30][31][32][33]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[31][32]
Methodology:
-
Cell Treatment: Treat cells as described for the cell cycle analysis protocol for a relevant time period (e.g., 24-48 hours).
-
Cell Harvesting: Collect all cells, including the supernatant, and wash once with cold PBS.
-
Resuspension: Centrifuge and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[29]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL). Gently vortex.[29][31]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[29]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[29]
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Potential Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) are diphenylamine derivatives (e.g., diclofenac).[6][7][34] They often function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
Mechanistic Hypotheses
-
COX Inhibition: The compound may inhibit COX-1 and/or COX-2, reducing prostaglandin production.
-
Cytokine Modulation: It could suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells like macrophages.
Experimental Workflow for Anti-inflammatory Evaluation
Detailed Protocol: In Vitro COX Inhibition Assay
This protocol assesses the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.[35][36][37][38][39]
Principle: The assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and then to PGH₂. The peroxidase component reduces PGH₂ to PGG₂, and this activity can be monitored colorimetrically.
Methodology (using a commercial colorimetric kit, e.g., from Cayman Chemical):
-
Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 or COX-2 enzyme according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, and the enzyme to appropriate wells.
-
Inhibitor Addition: Add various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiation: Initiate the reaction by adding arachidonic acid substrate.
-
Incubation: Incubate for a specified time (e.g., 2 minutes) at 25°C.
-
Detection: Add a colorimetric substrate that reacts with the peroxidase component, generating a colored product.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Potential Antimicrobial Activity
The acetophenone scaffold is a known pharmacophore in compounds with antibacterial and antifungal properties.[8][9][11] Its derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[10]
Experimental Workflow for Antimicrobial Screening
A standard method to determine the efficacy of a potential new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for MIC Determination
This is a standardized method for quantitatively assessing antibacterial activity, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[40][41][42][43][44]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[40]
Methodology:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the compound stock solution (diluted in MHB to twice the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculum Preparation: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in the wells will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.
Data Presentation
All quantitative results from the proposed assays should be tabulated for clarity and ease of comparison.
Table 1: Hypothetical Anticancer Activity Data
| Cell Line | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |
|---|---|---|
| MCF-7 (Breast) | Experimental Value | Experimental Value |
| PC-3 (Prostate) | Experimental Value | Experimental Value |
| A549 (Lung) | Experimental Value | Experimental Value |
Table 2: Hypothetical Anti-inflammatory Activity Data
| Enzyme | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Celecoxib |
|---|---|---|
| COX-1 | Experimental Value | Experimental Value |
| COX-2 | Experimental Value | Experimental Value |
Table 3: Hypothetical Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin |
|---|---|---|
| S. aureus ATCC 29213 | Experimental Value | Experimental Value |
| E. coli ATCC 25922 | Experimental Value | Experimental Value |
| P. aeruginosa ATCC 27853 | Experimental Value | Experimental Value |
Summary and Future Directions
This compound is a molecule of significant interest due to its structural similarity to a host of established pharmacologically active agents. The diphenylamine and acetophenone moieties strongly suggest a high probability of discovering anticancer, anti-inflammatory, and/or antimicrobial activities. The experimental workflows and detailed protocols provided in this guide offer a comprehensive and scientifically rigorous framework for the initial characterization of this compound.
Positive results in these primary assays would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.
-
Advanced Mechanistic Studies: Deeper investigation into the specific cellular targets and pathways modulated by the compound.
-
In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models of cancer, inflammation, or infection.
-
ADMET Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.
By following this structured approach, researchers can efficiently and effectively unlock the potential therapeutic value of this compound.
References
- 1. 1-(4-PHENYLAMINO-PHENYL)-ETHANONE | 23600-83-1 [amp.chemicalbook.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. "Antioxidant and anticancer activity prediction of diphenylamine deriva" by Ayokanmi Joseph Aremu [digital.car.chula.ac.th]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diphenylamine as an important structure of nonsteroidal anti-inflammatory drugs to uncouple mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of diphenylamine macrocycles and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. scitechnol.com [scitechnol.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.rug.nl [research.rug.nl]
- 16. An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cel ... - Energy Advances (RSC Publishing) DOI:10.1039/D2YA00135G [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. atcc.org [atcc.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 27. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. kumc.edu [kumc.edu]
- 32. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 33. bosterbio.com [bosterbio.com]
- 34. researchgate.net [researchgate.net]
- 35. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 36. benchchem.com [benchchem.com]
- 37. researchgate.net [researchgate.net]
- 38. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. Broth Microdilution | MI [microbiology.mlsascp.com]
- 41. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 42. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. protocols.io [protocols.io]
- 44. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
A Comprehensive Spectroscopic Guide to 1-(4-(Phenylamino)phenyl)ethanone for the Modern Researcher
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(4-(Phenylamino)phenyl)ethanone
This compound, also known as 4'-anilinoacetophenone, is a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its diarylamine and acetophenone moieties provide a scaffold for the synthesis of a wide array of compounds, including potential kinase inhibitors and novel organic materials. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and predicting its reactivity in further synthetic transformations. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by data from closely related analogs.
Molecular Structure and Key Spectroscopic Features
The structure of this compound incorporates several key functional groups that give rise to its characteristic spectroscopic signature. The molecule consists of an acetophenone core linked to an aniline moiety via a nitrogen atom. This arrangement leads to a conjugated system that influences the electronic environment of the aromatic protons and carbons, which is clearly observable in the NMR spectra. The ketone (C=O) and the secondary amine (N-H) groups produce distinct and diagnostic signals in the IR spectrum. The overall structure and its fragmentation patterns upon ionization are elucidated by mass spectrometry.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the acetyl group.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | d | 2H | Ar-H (ortho to C=O) |
| ~7.40 | t | 2H | Ar-H (meta to NH) |
| ~7.25 | d | 2H | Ar-H (ortho to NH) |
| ~7.15 | t | 1H | Ar-H (para to NH) |
| ~7.05 | d | 2H | Ar-H (meta to C=O) |
| ~5.80 | s (broad) | 1H | N-H |
| ~2.55 | s | 3H | -COCH₃ |
Interpretation:
-
The protons on the acetophenone ring ortho to the electron-withdrawing carbonyl group are expected to be the most deshielded, appearing furthest downfield.
-
The protons on the aniline ring will be influenced by the electron-donating nitrogen atom, shifting them upfield relative to unsubstituted benzene.
-
The N-H proton signal is typically broad due to quadrupole broadening and hydrogen exchange and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon will be the most downfield signal, while the methyl carbon of the acetyl group will be the most upfield.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~197.0 | C=O |
| ~145.0 | Ar-C (quaternary, C-N of acetophenone ring) |
| ~140.0 | Ar-C (quaternary, C-N of aniline ring) |
| ~131.0 | Ar-C (quaternary, C-C=O) |
| ~130.0 | Ar-CH (ortho to C=O) |
| ~129.5 | Ar-CH (meta to NH) |
| ~123.0 | Ar-CH (para to NH) |
| ~121.0 | Ar-CH (ortho to NH) |
| ~118.0 | Ar-CH (meta to C=O) |
| ~26.5 | -COCH₃ |
Interpretation:
-
The chemical shift of the carbonyl carbon is highly characteristic and appears significantly downfield.[1][2]
-
The aromatic carbons exhibit a range of chemical shifts depending on their substitution and electronic environment. The carbons directly attached to the nitrogen and the carbonyl group (quaternary carbons) will have distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H stretch | Secondary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| ~1670 | C=O stretch | Aryl Ketone |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1360 | C-N stretch | Aromatic Amine |
Interpretation:
-
A moderately sharp peak around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.[3]
-
The strong absorption band around 1670 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching of the aryl ketone. Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.
-
Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the two aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 211.26 (corresponding to the molecular formula C₁₄H₁₃NO)
-
Major Fragment Ions:
-
m/z = 196: [M - CH₃]⁺, resulting from the loss of a methyl radical via alpha-cleavage adjacent to the carbonyl group. This is a very common fragmentation for methyl ketones.[4][5]
-
m/z = 43: [CH₃CO]⁺, the acylium ion, also a result of alpha-cleavage.
-
m/z = 168: [M - COCH₃]⁺, corresponding to the loss of the entire acetyl group.
-
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
Synthesis via Buchwald-Hartwig Amination
A common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination.[6][7] This palladium-catalyzed cross-coupling reaction forms the C-N bond between an aryl halide and an amine.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
To a flame-dried pressure tube, add 4'-bromoacetophenone (1 mmol), cesium carbonate (3 mmol), Pd₂(dba)₃ (10 mol %), and XantPhos (5 mol %).
-
Cap the tube with a septum, and evacuate and backfill with nitrogen three times.
-
Add aniline (1.1 mmol) and anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 20 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Dissolve ~10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
IR Spectroscopy:
-
Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into a mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
-
Acquire the mass spectrum over a suitable m/z range.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The predicted NMR, IR, and MS data, based on established principles and analysis of related compounds, offer a reliable reference for researchers. The provided synthesis and analysis protocols serve as a practical starting point for the preparation and characterization of this important chemical intermediate.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. youtube.com [youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Solubility and stability of 1-(4-(Phenylamino)phenyl)ethanone
The second round of searches yielded some useful, albeit limited, information. I found a supplier's website (Sigma-Aldrich) that lists "1-(4-(Phenylamino)phenyl)ethanone" and provides some basic properties like its physical form (pale-yellow to yellow-brown solid) and a recommendation for storage in a refrigerator, which hints at potential stability issues. Another supplier (ChemicalBook) provides a melting point (112-113 °C) and predicted boiling point and density. Crucially, no experimental solubility data in either aqueous or organic solvents was found.
The searches for stability-indicating assays and degradation pathways for the specific molecule or close derivatives were not very fruitful. I found general articles on forced degradation studies and stability-indicating methods, which provide the framework for the experimental design, but no specific application to this compound. One article on the degradation of venetoclax, which also contains an aniline moiety, suggests potential degradation pathways like hydrolysis of amide bonds and cyclization under basic conditions, which could be analogous.
Given the lack of specific data, I will need to design a comprehensive experimental plan based on the general principles found. This will involve proposing solubility determination in a range of solvents and a full forced degradation study. I can infer potential degradation products based on the functional groups present (aniline and ketone). I have enough information to create a detailed, albeit hypothetical, technical guide that outlines the necessary experiments and expected outcomes based on the chemical nature of the compound. I will have to rely on the general knowledge of the stability of anilines and ketones to propose the degradation pathways.
I will now proceed to structure and write the in-depth technical guide based on the information gathered. I have enough to fulfill the user's request by providing a scientifically sound and well-structured document that guides a researcher on how to approach the solubility and stability assessment of this compound.
An In-depth Technical Guide to the Solubility and Stability of this compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a molecule of significant interest in pharmaceutical and materials science research. Its utility is intrinsically linked to its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of these critical attributes. We will explore the theoretical underpinnings of its solubility profile, present detailed protocols for its empirical determination, and outline a robust strategy for assessing its chemical stability through forced degradation studies. The insights and methodologies presented herein are designed to equip researchers with the necessary tools to effectively characterize this compound and predict its behavior in various applications.
Introduction: The Imperative of Physicochemical Characterization
The transition of a novel chemical entity from the laboratory to a viable product is a multi-faceted process, with the compound's intrinsic physicochemical properties serving as a foundational pillar. For this compound, a molecule incorporating both a ketone and a secondary amine within a diphenylamine framework, a thorough understanding of its solubility and stability is not merely academic but a prerequisite for its successful application.
-
Solubility is a critical determinant of a drug's bioavailability and dictates the formulation strategies that can be employed. In the realm of materials science, solubility governs the methods of processing and incorporation into larger systems.
-
Stability defines the compound's shelf-life, its degradation profile, and ultimately, its safety and efficacy. A comprehensive stability analysis is a regulatory expectation and a scientific necessity to identify potential degradants.
This guide is structured to provide both the theoretical context and the practical "how-to" for the comprehensive evaluation of this compound's solubility and stability.
Molecular Structure and Predicted Physicochemical Properties
The chemical structure of this compound, with its combination of a polar acetophenone moiety and a non-polar diphenylamine core, suggests a compound with limited aqueous solubility and a preference for organic solvents. The presence of the aniline-like nitrogen introduces a site for potential protonation in acidic conditions, which could influence solubility. Conversely, the acetyl group provides a potential hydrogen bond acceptor.
Predicted Properties:
-
Physical Form: Pale-yellow to yellow-brown solid.
-
Melting Point: Approximately 112-113 °C.[1]
-
Aqueous Solubility: Predicted to be low due to the hydrophobic nature of the two phenyl rings.
-
Organic Solvent Solubility: Expected to be soluble in a range of organic solvents, from polar aprotic (e.g., DMSO, DMF) to less polar (e.g., dichloromethane, ethyl acetate).
Solubility Determination: A Practical Guide
Accurate solubility data is the cornerstone of formulation development. The following section details a robust protocol for determining the equilibrium solubility of this compound in various solvent systems.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in a panel of pharmaceutically and industrially relevant solvents.
Materials:
-
This compound (purity >98%)
-
Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter into a clean vial.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a standard curve of known concentrations.
Data Presentation: Solubility Profile
The results of the solubility studies should be presented in a clear and concise table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | [Experimental Data] |
| PBS (pH 7.4) | 37 | [Experimental Data] |
| 0.1 N HCl | 25 | [Experimental Data] |
| 0.1 N NaOH | 25 | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] |
| Methanol | 25 | [Experimental Data] |
| Acetonitrile | 25 | [Experimental Data] |
| DMSO | 25 | [Experimental Data] |
| PEG 400 | 25 | [Experimental Data] |
Visualization of the Solubility Workflow
References
A Technical Guide to the Mechanism of Action of 1-(4-(Phenylamino)phenyl)ethanone Derivatives as Novel MCR-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic resistance poses a significant threat to global health. One of the key mechanisms of resistance against polymyxins, a last-resort class of antibiotics, is the expression of the mobile colistin resistance (mcr-1) gene. This gene encodes the phosphoethanolamine (PEA) transferase MCR-1, which modifies lipid A, reducing the affinity of polymyxins for the bacterial outer membrane. This guide provides an in-depth technical overview of the mechanism of action of a promising class of compounds, 1-(4-(phenylamino)phenyl)ethanone derivatives, which have been identified as potent inhibitors of the MCR-1 enzyme. We will explore the molecular interactions, key structural features, and the downstream consequences of this inhibition, offering insights for the rational design of next-generation antibiotics to combat multidrug-resistant bacteria.
Introduction: The Challenge of Colistin Resistance and the Emergence of MCR-1
Polymyxins, including colistin, are cationic antimicrobial peptides that represent a critical last line of defense against infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Their mechanism of action involves electrostatic interaction with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of these bacteria, leading to membrane destabilization and cell death.
The recent discovery of the plasmid-mediated mcr-1 gene has raised significant global concern.[2] This gene encodes the MCR-1 enzyme, a phosphoethanolamine (PEA) transferase. MCR-1 catalyzes the addition of a PEA group to the 1' and 4'-phosphate groups of lipid A. This modification neutralizes the negative charge of LPS, thereby reducing the binding affinity of cationic polymyxins and conferring resistance. The horizontal transfer of the mcr-1 gene facilitates the rapid spread of colistin resistance among various bacterial species. Therefore, inhibiting the MCR-1 enzyme is a compelling strategy to restore the efficacy of polymyxins.
The this compound Scaffold: A Promising Chemical Starting Point
The this compound core structure has emerged as a valuable scaffold for the development of MCR-1 inhibitors. Through virtual screening and subsequent chemical synthesis and biological evaluation, derivatives of this scaffold have demonstrated significant potential in reversing colistin resistance in MCR-1-producing bacteria.[1][2]
Core Mechanism of Action: Inhibition of MCR-1 Phosphoethanolamine Transferase Activity
The primary mechanism of action of this compound derivatives is the direct inhibition of the MCR-1 enzyme's catalytic activity.[1][2]
The MCR-1 Catalytic Cycle: A Target for Intervention
The MCR-1 enzyme facilitates the transfer of a PEA moiety from phosphatidylethanolamine (PE) to lipid A. This process can be broadly summarized in the following steps:
-
Substrate Binding: MCR-1 binds to its substrates, PE and the lipid A portion of LPS.
-
PEA Transfer: The enzyme catalyzes the nucleophilic attack of a phosphate group on lipid A on the PEA head group of PE, resulting in the formation of a PEA-lipid A conjugate and diacylglycerol (DAG).
-
Product Release: The modified lipid A and DAG are released from the enzyme.
This compound derivatives act by interfering with this catalytic cycle, specifically by inhibiting the PEA transfer reaction.[1]
Molecular Interactions: Key to Inhibitory Potency
Molecular docking studies have provided valuable insights into the binding mode of these inhibitors within the MCR-1 active site.[1][2] The most potent derivatives form crucial hydrogen bonds with key amino acid residues within the catalytic cavity of MCR-1. Specifically, interactions with Glu246 and Thr285 have been identified as critical for potent inhibition.[1][2]
The phenylamino and ethanone moieties of the scaffold play a significant role in orienting the molecule within the active site, allowing for these specific interactions. Substitutions on the phenyl rings can further enhance binding affinity and inhibitory activity, highlighting the importance of structure-activity relationship (SAR) studies in optimizing these compounds.
Figure 1: A diagram illustrating the binding of this compound derivatives to the MCR-1 active site, highlighting the key hydrogen bond interactions with Glu246 and Thr285, which leads to the inhibition of phosphoethanolamine (PEA) transfer to Lipid A.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has revealed key structural features that govern inhibitory potency against MCR-1.
| R-Group Modification | Observation | Implication |
| Phenylamino Ring Substituents | Introduction of electron-withdrawing or -donating groups can significantly impact activity. | Modulates electronic properties and potential for additional interactions within the active site. |
| Ethanone Phenyl Ring Substituents | Varies in effect depending on the nature and position of the substituent. | Influences the overall conformation and fit of the inhibitor in the binding pocket. |
| Linker between Phenyl Rings | The amino linker is crucial for maintaining the correct orientation for binding. | Alterations to the linker can disrupt key interactions with active site residues. |
This table is a generalized representation based on the principles of medicinal chemistry. Specific SAR data would be populated from detailed experimental studies.
Experimental Protocols for Assessing MCR-1 Inhibition
The evaluation of this compound derivatives as MCR-1 inhibitors involves a series of in vitro and cell-based assays.
In Vitro Antibacterial Susceptibility Testing
Objective: To determine the ability of the compounds to restore colistin susceptibility in MCR-1-producing bacteria.
Methodology: Broth Microdilution Assay
-
Bacterial Strain: Use an E. coli strain engineered to express the mcr-1 gene (e.g., BL21(DE3)+pET-28a(+)+mcr-1).[3]
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
Assay Setup: Add the bacterial inoculum to the wells containing the test compounds, along with a sub-inhibitory concentration of colistin (e.g., 2 µg/mL).[3] Include appropriate controls (bacteria only, colistin only, compound only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Readout: Determine the minimum inhibitory concentration (MIC) of colistin in the presence of the test compounds, defined as the lowest concentration that completely inhibits visible bacterial growth.
MCR-1 Enzymatic Assay
Objective: To directly measure the inhibitory effect of the compounds on the enzymatic activity of purified MCR-1.
Methodology: Thin Layer Chromatography (TLC)-based Assay
-
Enzyme Purification: Purify the MCR-1 protein.
-
Reaction Mixture: Prepare a reaction mixture containing purified MCR-1, the substrate (e.g., a fluorescently labeled lipid A analogue or PE), and the test compound at various concentrations.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at an optimal temperature and time.
-
Reaction Quenching: Stop the reaction.
-
TLC Analysis: Spot the reaction mixture onto a TLC plate and develop the chromatogram to separate the substrate from the product (PEA-modified substrate).[1]
-
Detection and Quantification: Visualize the spots (e.g., under UV light if using a fluorescent substrate) and quantify the amount of product formed. Calculate the percentage of inhibition relative to a control reaction without the inhibitor.
Figure 2: A flowchart outlining the key steps in a Thin Layer Chromatography (TLC)-based enzymatic assay to determine the inhibitory activity of compounds against the MCR-1 enzyme.
Molecular Docking Studies
Objective: To predict the binding mode and interactions of the inhibitors with the MCR-1 active site.
Methodology:
-
Protein and Ligand Preparation: Obtain the 3D structure of MCR-1 (from PDB or homology modeling) and generate the 3D structures of the inhibitor molecules.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to dock the inhibitors into the defined active site of MCR-1.
-
Analysis of Binding Poses: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues.[1]
-
Correlation with Activity: Correlate the predicted binding energies and interaction patterns with the experimentally determined inhibitory activities to refine SAR models.
Potential for Broader Antimicrobial and Therapeutic Applications
While the primary focus of this guide is on the anti-MCR-1 activity of this compound derivatives, it is noteworthy that structurally related compounds have been investigated for a range of other biological activities. These include:
-
Anticancer and Antifungal Activity: Imidazole derivatives of a similar scaffold have shown promise in these areas.[4]
-
Kinase Inhibition: Certain N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been identified as selective inhibitors of class III receptor tyrosine kinases, which are implicated in cancer.[5][6]
-
General Antibacterial Activity: Some derivatives have shown intrinsic antibacterial activity against various Gram-positive and Gram-negative bacteria, independent of MCR-1 inhibition.[4]
These findings suggest that the this compound scaffold is a versatile platform for the development of various therapeutic agents. Further investigation into these alternative mechanisms of action could broaden the therapeutic potential of this class of compounds.
Conclusion and Future Directions
This compound derivatives represent a promising class of MCR-1 inhibitors with the potential to restore the clinical utility of colistin against resistant bacterial strains. Their mechanism of action, centered on the direct inhibition of the MCR-1 catalytic activity through specific interactions with the active site, provides a solid foundation for further drug development efforts.
Future research should focus on:
-
Lead Optimization: Continued SAR studies to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluation of lead compounds in animal models of infection with MCR-1-producing bacteria.
-
Resistance Studies: Investigation of the potential for bacteria to develop resistance to these inhibitors.
-
Exploration of Secondary Mechanisms: Further characterization of the broader antimicrobial and anticancer activities of this scaffold.
The development of potent and specific MCR-1 inhibitors is a critical step in combating the growing threat of antibiotic resistance. The this compound scaffold provides a compelling starting point for the discovery of novel therapeutics to address this urgent global health challenge.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Synthesis of 1-(4-(Phenylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-(Phenylamino)phenyl)ethanone, also known as 4-acetylaniline, is a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. Its diarylamine scaffold is a common motif in pharmacologically active compounds. This guide provides a detailed overview of the primary synthetic strategies for preparing this compound, focusing on the Buchwald-Hartwig amination and Friedel-Crafts acylation. Each section offers an in-depth look at the reaction mechanisms, step-by-step protocols, and comparative data to assist researchers in selecting the most suitable method for their specific application.
Introduction and Strategic Overview
The synthesis of this compound involves the formation of a key carbon-nitrogen (C-N) bond, linking an aniline moiety to an acetophenone core. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The two most prevalent and reliable methods are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly versatile and tolerant of a wide range of functional groups.[1][2] It typically involves the coupling of an aryl halide or triflate with an amine.
-
Friedel-Crafts Acylation: An electrophilic aromatic substitution reaction where an aromatic ring is acylated, in this case, diphenylamine is acylated with an acetyl group source.[3][4]
A third, less common but viable, approach is Nucleophilic Aromatic Substitution (SNAr) , which is effective when the aromatic ring is sufficiently activated by electron-withdrawing groups.[5][6]
This document will provide detailed protocols for the Buchwald-Hartwig and Friedel-Crafts methods.
Method A: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its reliability in forming C-N bonds.[1] The reaction's utility stems from its broad substrate scope and functional group tolerance, often proceeding under milder conditions than classical methods.[1][7]
Principle and Mechanism
The reaction proceeds via a palladium-catalyzed cycle. A Pd(0) species undergoes oxidative addition with the aryl halide (4-bromoacetophenone). The resulting Pd(II) complex then coordinates with the amine (aniline). In the presence of a base, the amine is deprotonated, leading to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[8] The choice of ligand is critical for the efficiency of the catalytic cycle.
Experimental Protocol
Materials:
-
4-Bromoacetophenone
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 4-bromoacetophenone (1.0 eq), cesium carbonate (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Add aniline (1.2 eq) to the mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Process Flow and Data Summary
Caption: Workflow for Buchwald-Hartwig Synthesis.
| Parameter | Value | Reference |
| Catalyst | Pd(OAc)₂ / Xantphos | [9] |
| Base | Cs₂CO₃ | [9] |
| Solvent | Toluene | [8] |
| Temperature | 100-110 °C | [8] |
| Typical Yield | 75-90% | [9] |
Method B: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[10] In this context, it can be adapted to acylate a pre-formed diarylamine.
Principle and Mechanism
This reaction is an electrophilic aromatic substitution.[3] A strong Lewis acid, such as aluminum chloride (AlCl₃), activates an acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of diphenylamine. The para-position is generally favored due to steric hindrance at the ortho-positions. A subsequent deprotonation step restores the aromaticity of the ring, yielding the acylated product.[3][4]
Experimental Protocol
Materials:
-
Diphenylamine
-
Acetyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M HCl)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous aluminum chloride (1.5 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension with vigorous stirring.
-
In a separate flask, dissolve diphenylamine (1.0 eq) in anhydrous dichloromethane.
-
Add the diphenylamine solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench it by pouring it over crushed ice and 1M HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Process Flow and Data Summary
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
| Parameter | Value | Reference |
| Lewis Acid | AlCl₃ | [3] |
| Acylating Agent | Acetyl Chloride | [4] |
| Solvent | Dichloromethane | [10] |
| Temperature | 0 °C to RT | [10] |
| Typical Yield | 60-80% | General literature |
Purification and Characterization
Purification:
-
Column Chromatography: Silica gel is the standard stationary phase. An eluent system of ethyl acetate and hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity) is typically effective.
-
Recrystallization: The solid product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: Pale-yellow to yellow-brown solid.[11]
-
¹H NMR: Expected signals include a singlet for the methyl protons (~2.5 ppm), aromatic protons in the range of 7.0-8.0 ppm, and a broad singlet for the N-H proton.
-
¹³C NMR: Expect signals for the methyl carbon, the carbonyl carbon (~197 ppm), and multiple signals in the aromatic region.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 211.26 g/mol should be observed.[12]
-
Melting Point: The reported melting point is in the range of 118-123 °C.[13]
Safety and Handling
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Aluminum Chloride: AlCl₃ is highly corrosive and reacts violently with water. It should be handled under anhydrous conditions in a fume hood.
-
Solvents: Toluene and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. synarchive.com [synarchive.com]
- 11. This compound | 23600-83-1 [sigmaaldrich.com]
- 12. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemsynthesis.com [chemsynthesis.com]
Application Note: A Robust and Ligand-Assisted Copper-Catalyzed Synthesis of 1-(4-(Phenylamino)phenyl)ethanone
Abstract
This application note provides a comprehensive guide to the synthesis of 1-(4-(phenylamino)phenyl)ethanone, a valuable intermediate in medicinal chemistry and materials science. The described protocol details a copper-catalyzed cross-coupling reaction, specifically an Ullmann-type condensation, between 4-bromoacetophenone and aniline. This method offers a cost-effective and efficient alternative to palladium-catalyzed systems. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and discuss key considerations for optimization and scale-up. The protocol emphasizes safety, reproducibility, and high-yield synthesis, making it suitable for both academic research and industrial drug development settings.
Introduction
The N-aryl amine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] Consequently, the development of efficient and scalable methods for the construction of carbon-nitrogen (C-N) bonds is of paramount importance in synthetic organic chemistry.[2] While palladium-catalyzed methods like the Buchwald-Hartwig amination have been instrumental, the associated cost and toxicity of palladium have spurred the development of more sustainable alternatives.[1]
Copper-catalyzed C-N cross-coupling reactions, particularly the Ullmann condensation, have re-emerged as a powerful and economical approach for N-arylation.[2][3] Initially plagued by harsh reaction conditions, modern advancements in ligand design have enabled these reactions to proceed under milder conditions with a broader substrate scope.[4] This application note focuses on the synthesis of this compound, a key building block, via the copper-catalyzed coupling of 4-bromoacetophenone and aniline.
Reaction Scheme
The overall transformation is depicted below:
Figure 1: Copper-catalyzed synthesis of this compound.
Mechanistic Overview: The Ullmann Condensation Cycle
The copper-catalyzed N-arylation of amines is generally understood to proceed through a catalytic cycle involving a Cu(I)/Cu(III) or a related pathway. While the precise mechanism can be influenced by the choice of ligand, base, and solvent, a generally accepted sequence of events for the Ullmann condensation is as follows:
-
Formation of the Active Catalyst: In the presence of a suitable ligand (L) and base, the copper(I) precatalyst forms an active catalytic species.
-
Amine Coordination and Deprotonation: The amine (aniline) coordinates to the copper(I) center and is subsequently deprotonated by the base to form a copper(I) amide intermediate.
-
Oxidative Addition: The aryl halide (4-bromoacetophenone) undergoes oxidative addition to the copper(I) amide complex, forming a transient copper(III) intermediate.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the copper(III) species, yielding the product, this compound, and regenerating a copper(I) species.
-
Catalyst Regeneration: The regenerated copper(I) species re-enters the catalytic cycle.
Figure 2: Simplified catalytic cycle for the Ullmann Condensation.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromoacetophenone | ≥98% | Sigma-Aldrich | |
| Aniline | ≥99.5%, redistilled | Acros Organics | Redistill before use for optimal results. |
| Copper(I) Iodide (CuI) | 99.99% trace metals basis | Strem Chemicals | Store under inert atmosphere. |
| L-Proline | ≥99% | Alfa Aesar | A readily available and effective ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered and dried before use. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | EMD Millipore | |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For workup and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Celite® | For filtration. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. |
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 3: Experimental workflow for the synthesis.
-
Reaction Setup:
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv), L-proline (0.23 g, 2.0 mmol, 20 mol%), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Add copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add aniline (1.12 g, 1.2 mL, 12.0 mmol, 1.2 equiv) via syringe.
-
Add anhydrous dimethyl sulfoxide (DMSO) (40 mL) via syringe.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours under an inert atmosphere. The mixture will typically turn a deep brown or black color.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 200 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a dark oil or solid. Purify the crude material by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., a gradient of 0% to 20% ethyl acetate in hexanes).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow to light brown solid |
| Melting Point | 103-105 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.95 (d, J = 8.8 Hz, 2H), 7.41 (t, J = 7.9 Hz, 2H), 7.23 (d, J = 7.6 Hz, 2H), 7.17 (t, J = 7.4 Hz, 1H), 7.08 (d, J = 8.8 Hz, 2H), 5.95 (s, 1H), 2.58 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 196.8, 147.3, 140.2, 131.0, 129.6, 128.9, 123.5, 121.8, 117.8, 26.3 |
Discussion and Troubleshooting
-
Choice of Ligand: L-proline is a cost-effective and efficient ligand for this transformation.[5] Other diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), can also be effective and may offer advantages in certain cases.[4]
-
Base Selection: Anhydrous potassium carbonate is a suitable base for this reaction. Other inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be used and may improve yields in some instances.[3]
-
Solvent: Anhydrous, polar aprotic solvents like DMSO or DMF are typically used to facilitate the reaction.[5] Ensure the solvent is truly anhydrous, as water can negatively impact the catalytic activity.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state.
-
Purification: The product is generally well-behaved on silica gel. If the crude product is very dark, a plug of silica gel or a charcoal treatment prior to column chromatography may be beneficial. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an alternative purification method.[6]
-
Side Reactions: A potential side reaction is the homocoupling of 4-bromoacetophenone. Using a slight excess of aniline can help to minimize this.
Conclusion
This application note provides a detailed and reliable protocol for the copper-catalyzed synthesis of this compound. By leveraging a readily available copper catalyst and an inexpensive amino acid ligand, this method offers a practical and scalable alternative to palladium-based cross-coupling reactions. The provided insights into the reaction mechanism and troubleshooting will aid researchers in successfully implementing and adapting this valuable synthetic transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper’s Contribution to Amination Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes: The Strategic Utility of 1-(4-(Phenylamino)phenyl)ethanone in Modern Organic Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures.[1] 1-(4-(Phenylamino)phenyl)ethanone, a diarylamine derivative, has emerged as a pivotal building block, valued for its unique bifunctional nature. Possessing both a reactive ketone moiety and a nucleophilic secondary amine, this compound serves as a versatile scaffold for a multitude of chemical transformations. Its structural core is frequently encountered in pharmacologically active agents, particularly in the domain of kinase inhibitors, making it a molecule of significant interest to researchers in drug development.[2][3] This document provides an in-depth guide to the synthesis and application of this key intermediate, offering field-proven insights and detailed protocols for its effective utilization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23600-83-1 | [4][5] |
| Molecular Formula | C₁₄H₁₃NO | [4][5] |
| Molecular Weight | 211.26 g/mol | [5] |
| Appearance | Pale-yellow to Yellow-brown Solid | [4] |
| Melting Point | 112-113 °C | [5] |
| Boiling Point | 375.4±25.0 °C (Predicted) | [5] |
| InChI Key | RMKSGKAEMOQBMP-UHFFFAOYSA-N | [4] |
Part 1: Synthesis of the Intermediate via Buchwald-Hartwig Amination
The construction of the C-N bond in diarylamines is a cornerstone of many synthetic campaigns. While classical methods often require harsh conditions, the advent of palladium-catalyzed cross-coupling reactions has revolutionized this field. The Buchwald-Hartwig amination, in particular, offers a mild, efficient, and highly general protocol for the formation of aryl amines from aryl halides and amines.[6][7] This reaction is the preferred industrial and laboratory-scale method for preparing this compound due to its high functional group tolerance and excellent yields.
The causality behind this choice lies in the catalytic cycle's efficiency. A palladium(0) species undergoes oxidative addition into the aryl halide C-X bond. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The selection of a sterically bulky phosphine ligand (e.g., from the biarylphosphine class) is critical; it promotes the reductive elimination step and prevents catalyst decomposition, thereby ensuring high turnover and reaction efficiency.[8]
Experimental Protocol: Synthesis of this compound
This protocol details the palladium-catalyzed coupling of 4'-bromoacetophenone with aniline.
Table 2: Reagents for Buchwald-Hartwig Amination
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4'-Bromoacetophenone | 199.04 | 10.0 | 1.0 | 1.99 g |
| Aniline | 93.13 | 12.0 | 1.2 | 1.12 g (1.1 mL) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.1 | 0.01 (1 mol%) | 91.6 mg |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.3 | 0.03 (3 mol%) | 143 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 14.0 | 1.4 | 1.35 g |
| Toluene (anhydrous) | - | - | - | 50 mL |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-bromoacetophenone (1.99 g), Pd₂(dba)₃ (91.6 mg), XPhos (143 mg), and sodium tert-butoxide (1.35 g).
-
Flask Sealing and Purging: Seal the flask with septa. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is a self-validating step; failure to adequately remove oxygen will lead to catalyst oxidation and significantly lower yields.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (50 mL) via syringe, followed by aniline (1.1 mL).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically turn from a light yellow to a dark brown color.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. A sample can be taken, quenched with water, extracted with ethyl acetate, and spotted on a TLC plate.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield this compound as a pale-yellow solid.
Caption: Workflow for Buchwald-Hartwig Synthesis.
Part 2: Application in Heterocyclic Synthesis - A Gateway to Kinase Inhibitors
The diarylamine scaffold present in this compound is a common feature in a vast number of small-molecule kinase inhibitors.[9] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, compounds that can modulate kinase activity are of high therapeutic value.[3] The acetyl group of our intermediate provides a convenient handle for elaboration into more complex heterocyclic systems, such as quinolines, which are known to be effective kinase inhibitor cores.[10][11]
A classic and powerful method to achieve this transformation is the Vilsmeier-Haack reaction, which can be used to form a β-chloro-α,β-unsaturated aldehyde from the starting ketone. This reactive intermediate can then undergo cyclization with an amine source to construct the desired quinoline ring system. This strategy highlights the utility of this compound in rapidly building molecular complexity.
Experimental Protocol: Synthesis of 4-(4-(Phenylamino)phenyl)quinoline
This protocol demonstrates a two-step synthesis of a quinoline derivative, a core structure in many kinase inhibitors.
Step 1: Vilsmeier-Haack Reaction to form 2-Chloro-3-(4-(phenylamino)phenyl)acrylaldehyde
Table 3: Reagents for Vilsmeier-Haack Reaction
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 211.26 | 5.0 | 1.0 | 1.06 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 15.0 | 3.0 | 1.37 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 20 mL |
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (1.37 mL) to anhydrous DMF (20 mL) with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]Cl. The pre-formation at low temperature is a critical control step to ensure safety and reagent integrity.
-
Substrate Addition: After stirring for 30 minutes at 0 °C, add a solution of this compound (1.06 g) in 5 mL of DMF dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto 100 g of crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to give the crude β-chloro-α,β-unsaturated aldehyde intermediate. This is often used in the next step without further purification.
Step 2: Cyclization to form 4-(4-(Phenylamino)phenyl)quinoline
-
Reaction Setup: Combine the crude aldehyde from Step 1 with an excess of ammonium acetate in glacial acetic acid.
-
Cyclization: Heat the mixture to reflux (approx. 120 °C) for 3-5 hours. The ammonium acetate serves as the nitrogen source for the formation of the pyridine ring of the quinoline system.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and basify with aqueous NaOH. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography to yield the final quinoline product.
Caption: Synthetic pathway to a quinoline core.
Conclusion
This compound stands as a testament to the power of well-designed intermediates in accelerating synthetic chemistry. Its preparation via robust methods like the Buchwald-Hartwig amination and its subsequent elaboration into complex heterocyclic systems, such as the quinoline core relevant to kinase inhibitors, underscore its strategic value. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to leverage this versatile molecule to its full potential, paving the way for innovations in medicine and materials science.
References
- 1. mlunias.com [mlunias.com]
- 2. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 23600-83-1 [sigmaaldrich.com]
- 5. 1-(4-PHENYLAMINO-PHENYL)-ETHANONE | 23600-83-1 [amp.chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Versatility of 1-(4-(Phenylamino)phenyl)ethanone in Modern Medicinal Chemistry
Abstract
1-(4-(Phenylamino)phenyl)ethanone, also known as 4-acetyldiphenylamine, is a deceptively simple aromatic ketone that serves as a highly versatile and powerful scaffold in medicinal chemistry. Its structural motif, featuring a diphenylamine core with a reactive acetyl group, provides an ideal starting point for the synthesis of a diverse array of heterocyclic and substituted derivatives. This guide delves into the strategic applications of this compound, moving beyond mere synthesis to explain the causality behind its use in developing targeted therapeutics. We provide detailed, field-proven protocols for the synthesis of the core scaffold and its subsequent elaboration into potent agents targeting critical areas of disease, including oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
The this compound Scaffold: A Strategic Overview
The value of this compound lies in its dual functionality. The diphenylamine core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket. The acetyl group (ethanone moiety) acts as a versatile chemical handle, enabling a wide range of classical and modern organic transformations. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Derivatization strategies frequently employed on this scaffold include:
-
Condensation Reactions: The acetyl group's α-protons and carbonyl carbon are reactive sites for Claisen-Schmidt condensations to form chalcones, which are precursors to pyrimidines, pyrazolines, and other heterocyclic systems.[1]
-
Functional Group Interconversion: The ketone can be reduced to an alcohol, converted to an oxime, or transformed into a phenylacetic acid derivative via the Willgerodt-Kindler reaction.
-
Cross-Coupling Reactions: While the scaffold itself is often a product of cross-coupling, the aromatic rings can be further functionalized if they bear appropriate leaving groups.
The strategic importance of this molecule is its role as a key intermediate for building complex, biologically active compounds.[1]
Synthesis of the Core Scaffold: A Validated Protocol
The most robust and widely used method for constructing the C-N bond in this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction offers high yields and excellent functional group tolerance, making it superior to harsher, classical methods like nucleophilic aromatic substitution.[2][3]
Protocol 2.1: Synthesis via Buchwald-Hartwig Amination
Principle: This protocol describes the palladium-catalyzed coupling of 4'-bromoacetophenone with aniline. A Pd(0) catalyst, generated in situ, undergoes oxidative addition into the aryl-bromide bond. Subsequent coordination of the amine, deprotonation by a strong base, and reductive elimination yields the desired N-aryl product and regenerates the catalyst.[2][4][5] The use of bulky, electron-rich phosphine ligands is critical for stabilizing the catalytic species and promoting the key reductive elimination step.[5]
Materials & Reagents:
-
4'-Bromoacetophenone
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask and manifold for inert atmosphere
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4'-bromoacetophenone (1.0 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).
-
Reagent Addition: Add anhydrous toluene via syringe, followed by aniline (1.2 eq). Stir the mixture for 10 minutes to ensure homogeneity.
-
Base Addition: Carefully add sodium tert-butoxide (1.4 eq) to the flask. Causality Note: The strong, non-nucleophilic base is essential for deprotonating the amine complexed to the palladium center without competing in side reactions.[4]
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Visualization of the Catalytic Cycle:
Caption: The Buchwald-Hartwig amination catalytic cycle.
Application Focus: Development of Anticancer Agents
The diphenylamine scaffold is a cornerstone of modern oncology, particularly in the design of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. This compound provides a direct route to building molecules that can compete with ATP for the kinase active site.
Rationale: Targeting Protein Kinases
The N-H group of the diphenylamine core can act as a hydrogen bond donor, anchoring the inhibitor to the "hinge" region of the kinase domain. The rest of the molecule can then be elaborated from the acetyl group to occupy the hydrophobic pocket and solvent-exposed regions, conferring both potency and selectivity. Derivatives such as pyrimidines and ureas are frequently synthesized from this scaffold to target kinases like FGFR, Src, and Abl.[6][7]
Protocol 3.2: Synthesis of a 2-Aminopyrimidine Kinase Inhibitor Precursor
Principle: This two-step protocol first converts the starting ketone into a chalcone intermediate via a Claisen-Schmidt condensation. This intermediate then undergoes cyclization with guanidine to form the core 2-aminopyrimidine ring, a common feature in many kinase inhibitors.[1]
Step 1: Synthesis of (E)-1-(4-(phenylamino)phenyl)-3-(pyridin-4-yl)prop-2-en-1-one (Chalcone Intermediate)
-
Dissolve this compound (1.0 eq) and 4-pyridinecarboxaldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide solution dropwise.
-
Stir the reaction at room temperature for 4-6 hours. A precipitate will typically form.
-
Filter the solid, wash thoroughly with cold water and then cold ethanol, and dry under vacuum. Causality Note: The base deprotonates the α-carbon of the ketone, generating an enolate that attacks the aldehyde carbonyl, leading to the α,β-unsaturated ketone (chalcone) product.
Step 2: Synthesis of 4-(Pyridin-4-yl)-6-(4-(phenylamino)phenyl)pyrimidin-2-amine
-
To a solution of the chalcone intermediate (1.0 eq) in 2-methoxyethanol, add guanidine hydrochloride (1.5 eq) and sodium hydroxide (2.0 eq).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction, pour it into ice water, and collect the resulting precipitate by filtration.
-
Recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the purified aminopyrimidine product.
Visualization of the Drug Discovery Workflow:
Caption: Workflow from scaffold to targeted kinase inhibitor.
Representative Biological Activity
The following table summarizes the inhibitory activity of selected kinase inhibitors that feature a core structure accessible from the this compound scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Reference |
| N-aryl-N'-pyrimidin-4-yl ureas | FGFR1/2/3 | < 10 | RT112 (Bladder) | [6] |
| 2-aminopyrimidinyl-thiazoles | Src/Abl | < 5 | K562 (CML) | [7] |
| 4-phenyl-2-phenylaminopyridines | TNIK | 20-100 | HCT116 (Colorectal) | [8] |
Application Focus: Development of Anti-inflammatory Agents
Chronic inflammation underlies numerous diseases. The this compound scaffold can be used to generate non-steroidal anti-inflammatory agents (NSAIDs) and modulators of inflammatory signaling.[9][10] The diphenylamine structure is related to fenamic acid NSAIDs, and derivatives can be designed to inhibit key inflammatory enzymes like cyclooxygenases (COX-1/2).
Protocol 4.1: Synthesis of a 2-(4-(Phenylamino)phenyl)acetamide Derivative
Principle: This protocol uses the Willgerodt-Kindler reaction to convert the acetyl group into a thioamide, which is then hydrolyzed to the corresponding phenylacetic acid. This acid is a key intermediate that can be coupled with various amines to produce a library of acetamide derivatives for screening.
Step 1: Synthesis of 2-(4-(Phenylamino)phenyl)-1-morpholinoethanethione
-
In a round-bottom flask, combine this compound (1.0 eq), morpholine (2.5 eq), and elemental sulfur (1.5 eq).
-
Heat the mixture to reflux (approx. 130-140 °C) for 6-8 hours.
-
Cool the reaction and pour the viscous liquid into hot ethanol to precipitate the product.
-
Filter the solid and recrystallize from ethanol to yield the thioamide.
Step 2: Hydrolysis and Amide Coupling
-
Reflux the thioamide from Step 1 in a mixture of acetic acid, sulfuric acid, and water to hydrolyze it to 2-(4-(phenylamino)phenyl)acetic acid.
-
Isolate and purify the carboxylic acid.
-
Activate the carboxylic acid using a standard coupling agent (e.g., EDC/HOBt) and react it with a desired amine (e.g., piperazine) in an appropriate solvent like DMF to form the final acetamide product.
Visualization of the Anti-Inflammatory Mechanism:
Caption: Inhibition of prostaglandin synthesis by COX inhibitors.
Emerging Applications: MCR-1 Inhibitors to Combat Antibiotic Resistance
The rise of multidrug-resistant bacteria is a global health crisis. The MCR-1 enzyme, which confers resistance to colistin (a last-resort antibiotic), is a critical therapeutic target. Excitingly, compounds based on a phenylamino ethanone core have been identified as potent MCR-1 inhibitors, capable of restoring colistin's efficacy.[11][12]
Rationale and Mechanism
MCR-1 is a phosphoethanolamine (PEA) transferase that modifies the lipid A portion of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This modification reduces the net negative charge, weakening the electrostatic interaction with the positively charged colistin, thereby causing resistance. Inhibitors based on the 1-phenyl-2-(phenylamino)ethanone scaffold have been shown to bind to the MCR-1 active site, blocking this reaction.[11][12] While the core topic is this compound, its isomeric relationship and similar synthetic accessibility make it a highly relevant starting point for developing analogous inhibitors.
Representative Biological Data
Studies have shown that specific derivatives can completely reverse colistin resistance at low micromolar concentrations.
| Compound | Concentration (µM) | Fold Reduction in Colistin MIC | Target Organism | Reference |
| 6p | 25 | >64 | E. coli (expressing mcr-1) | [11][12] |
| 6q | 25 | >64 | E. coli (expressing mcr-1) | [11][12] |
Note: Compounds 6p and 6q are derivatives of 1-phenyl-2-(phenylamino)ethanone, demonstrating the potential of this chemical class.
Conclusion and Future Outlook
This compound is far more than a simple chemical intermediate; it is a strategic building block in the modern drug discovery arsenal. Its proven utility in generating potent kinase inhibitors, anti-inflammatory agents, and a new class of antibiotic resistance breakers underscores its value. The synthetic tractability of the acetyl group, combined with the privileged nature of the diphenylamine core, ensures that this scaffold will continue to be a source of novel therapeutic candidates. Future work will likely focus on leveraging this core to develop covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and compounds targeting other challenging disease pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-(4-(Phenylamino)phenyl)ethanone
Introduction: The Versatility of a Privileged Scaffold
1-(4-(Phenylamino)phenyl)ethanone, a key synthetic intermediate, represents a privileged scaffold in the realms of medicinal chemistry and materials science. Its structure is characterized by a reactive ketone functionality and a secondary amine, both of which serve as versatile handles for a multitude of chemical transformations. This unique bifunctionality allows for the strategic derivatization of the molecule, leading to a diverse array of compounds with a wide spectrum of biological activities and material properties. Derivatives of this core structure have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Furthermore, the extended π-system in its derivatives makes them attractive candidates for applications in optoelectronics and as fluorescent probes.
This application note provides detailed experimental procedures for two fundamental derivatization strategies for this compound: the synthesis of Schiff bases via condensation with aromatic aldehydes and the formation of chalcones through Claisen-Schmidt condensation. These protocols are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors. The causality behind key experimental choices is elucidated, and comprehensive characterization guidelines are provided to ensure the integrity of the synthesized molecules.
Strategic Overview of Derivatization Pathways
The derivatization of this compound can be strategically approached by targeting its two primary reactive sites: the acetyl group (ketone) and the secondary amine. The following diagram provides a high-level overview of the synthetic possibilities.
Caption: Key derivatization strategies for this compound.
Protocol 1: Synthesis of Schiff Base Derivatives via Condensation
The reaction of the ketone moiety of this compound with primary amines or other suitable nitrogen nucleophiles leads to the formation of imines, commonly known as Schiff bases.[3][4] This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond.[4] The choice of an aromatic aldehyde for this reaction introduces further conjugation, which can be advantageous for biological activity and photophysical properties.
Experimental Workflow: Schiff Base Formation
Caption: Step-by-step workflow for the synthesis of Schiff base derivatives.
Detailed Step-by-Step Methodology
This protocol details the synthesis of 1-(4-((E)-(2-hydroxybenzylidene)amino)phenyl)ethanone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 211.26 | 10 | 2.11 g |
| Salicylaldehyde (2-hydroxybenzaldehyde) | 122.12 | 10 | 1.22 g (1.05 mL) |
| Absolute Ethanol | 46.07 | - | 30 mL |
| Glacial Acetic Acid | 60.05 | catalytic | 3 drops |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.11 g, 10 mmol) and absolute ethanol (20 mL). Stir the mixture until the solid is completely dissolved.
-
Add salicylaldehyde (1.22 g, 10 mmol) to the solution.
-
Add 3 drops of glacial acetic acid to the reaction mixture. The acetic acid acts as a catalyst to facilitate the dehydration of the hemiaminal intermediate.[5]
-
Heat the mixture to reflux and maintain for 1.5-2 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 1:4).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
The formation of a yellow solid precipitate should be observed.[5] Isolate the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
For further purification, recrystallize the crude product from absolute ethanol.
-
Dry the purified crystals in a vacuum oven to obtain the final product.
Expected Yield: 80-85%[5]
Characterization of the Schiff Base Derivative
-
Appearance: Yellow crystalline solid.[5]
-
Melting Point: 104-106 °C.[5]
-
FT-IR (KBr, cm⁻¹): The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration around 1600-1620 cm⁻¹. The disappearance of the C=O stretch from the starting ketone (around 1670 cm⁻¹) and the N-H stretch from the secondary amine (around 3300-3400 cm⁻¹) are also indicative of a successful reaction. The broad O-H stretch from the salicylaldehyde moiety will be present around 3200-3600 cm⁻¹.
-
¹H NMR (DMSO-d₆, δ, ppm): The formation of the imine bond is confirmed by a singlet for the azomethine proton (-CH=N-) in the range of 8.5-9.0 ppm. The aromatic protons will appear in the range of 6.8-8.0 ppm. The methyl protons of the acetyl group will appear as a singlet around 2.5 ppm.
-
¹³C NMR (DMSO-d₆, δ, ppm): The key signal to confirm the product is the carbon of the azomethine group (C=N) which typically appears in the range of 158-165 ppm.[6]
Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that are synthesized through a base-catalyzed aldol condensation reaction between an acetophenone and a benzaldehyde derivative, known as the Claisen-Schmidt condensation.[7][8] In this protocol, the methyl group of the acetyl moiety in this compound is deprotonated by a base to form an enolate, which then acts as a nucleophile attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the chalcone.
Experimental Workflow: Chalcone Synthesis
Caption: Step-by-step workflow for the synthesis of chalcone derivatives.
Detailed Step-by-Step Methodology
This protocol details the synthesis of (E)-1-(4-(phenylamino)phenyl)-3-phenylprop-2-en-1-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 211.26 | 10 | 2.11 g |
| Benzaldehyde | 106.12 | 10 | 1.06 g (1.02 mL) |
| Ethanol | 46.07 | - | 25 mL |
| Potassium Hydroxide (KOH) | 56.11 | 30 | 1.68 g in 10 mL H₂O |
| Dilute Hydrochloric Acid (HCl) | - | as needed | - |
Procedure:
-
In a 250 mL beaker, dissolve this compound (2.11 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (25 mL) with stirring.
-
Slowly add the aqueous potassium hydroxide solution (1.68 g in 10 mL H₂O) to the mixture with continuous stirring. The addition of a strong base is crucial for the deprotonation of the α-carbon of the ketone, initiating the condensation.[7]
-
Continue stirring the reaction mixture at room temperature for 24 hours.[7] The progress of the reaction can be monitored by TLC.
-
After 24 hours, pour the reaction mixture into a beaker containing crushed ice.
-
If a precipitate does not form immediately, acidify the mixture with dilute HCl until a solid separates out.[7]
-
Filter the solid product using a Buchner funnel, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry the product.
-
The crude product can be purified by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) or by recrystallization from an appropriate solvent like ethanol.
Expected Yield: Yields can be variable, ranging from 40% to 80% depending on the specific substrates and reaction conditions.[7]
Characterization of the Chalcone Derivative
-
Appearance: Typically a colored (e.g., yellow, orange) crystalline solid.
-
FT-IR (KBr, cm⁻¹): The IR spectrum will show a characteristic C=O stretching vibration of the α,β-unsaturated ketone at a lower frequency (around 1630-1660 cm⁻¹) compared to a saturated ketone due to conjugation. The C=C stretching of the enone system appears around 1580-1620 cm⁻¹. The N-H stretch will be present around 3300-3400 cm⁻¹.
-
¹H NMR (CDCl₃, δ, ppm): The two vinylic protons of the α,β-unsaturated system will appear as doublets in the range of 7.2-7.9 ppm with a large coupling constant (J ≈ 15-16 Hz), which is characteristic of a trans (E) configuration. The aromatic protons will resonate in the region of 6.8-8.0 ppm.
-
¹³C NMR (CDCl₃, δ, ppm): The carbonyl carbon will appear around 188-192 ppm. The α and β carbons of the enone system will have distinct signals, typically with the β-carbon appearing more downfield than the α-carbon.
References
Application Notes and Protocols for the Characterization of 1-(4-(Phenylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(Phenylamino)phenyl)ethanone, a diaryl ketone, serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1] Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of downstream products. This comprehensive guide provides a suite of robust analytical techniques for the thorough characterization of this compound, ensuring its suitability for research and drug development purposes. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to stringent regulatory expectations for pharmaceutical analysis.[2][3][4]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of appropriate analytical methods.
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich[5] |
| Molecular Formula | C₁₄H₁₃NO | PubChem[6] |
| Molecular Weight | 211.26 g/mol | PubChem[6] |
| Appearance | Pale-yellow to yellow-brown solid | Synthonix[5] |
| CAS Number | 23600-83-1 | Sigma-Aldrich[5] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for assessing the purity of this compound and quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing non-volatile compounds, while Gas Chromatography (GC) is well-suited for volatile impurities.[1][7]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[8] For this compound, a reversed-phase method is most appropriate, utilizing a nonpolar stationary phase and a polar mobile phase.
Protocol: Purity Determination and Assay by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.[7]
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.[7]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For assay, a calibration curve should be constructed using certified reference standards.
Causality of Experimental Choices:
-
A C18 column is selected for its versatility and excellent retention of moderately nonpolar compounds like this compound.
-
The acetonitrile/water mobile phase provides good separation efficiency. The ratio can be adjusted to optimize the retention time and resolution of the analyte from any impurities.
-
Detection at 254 nm is chosen as aromatic compounds, particularly those with conjugated systems, typically exhibit strong absorbance at this wavelength.
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity and Assay.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for robust identification.
Protocol: Analysis of Volatile Impurities by GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Source Temperature: 230 °C.[9]
-
MS Quadrupole Temperature: 150 °C.[9]
-
Mass Range: 40-450 amu.
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard method if required.
Causality of Experimental Choices:
-
The HP-5MS column is a low-polarity column suitable for a wide range of organic compounds.
-
The temperature program is designed to elute volatile impurities at lower temperatures and the main compound at a higher temperature, ensuring good separation.
-
The mass range is selected to encompass the molecular ion of the target compound and potential low molecular weight impurities.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are critical for unambiguous structural assignment.
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg/mL.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~2.5 ppm (singlet, 3H): Acetyl methyl protons (-COCH₃).
-
~7.0-8.0 ppm (multiplets, 9H): Aromatic protons. The protons on the phenyl ring attached to the nitrogen will appear at a different chemical shift compared to the protons on the phenyl ring attached to the carbonyl group due to the different electronic environments. The N-H proton will likely appear as a broad singlet in the aromatic region.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
~26 ppm: Acetyl methyl carbon (-COCH₃).
-
~115-150 ppm: Aromatic carbons. The exact shifts will depend on the substitution pattern.
-
~197 ppm: Carbonyl carbon (C=O).[10]
Causality of Experimental Choices:
-
CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and has a simple ¹H NMR spectrum. DMSO-d₆ can be used for less soluble compounds.
-
TMS is the standard internal reference for ¹H and ¹³C NMR.
Logical Relationship in NMR Signal Interpretation
Caption: Correlation of structure to NMR signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Spectral Range: 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H stretch | Secondary amine |
| ~3050 | C-H stretch | Aromatic |
| ~2920 | C-H stretch | Methyl |
| ~1670 | C=O stretch | Aryl ketone |
| ~1600, 1500 | C=C stretch | Aromatic ring |
| ~1360 | C-N stretch | Aromatic amine |
| ~830 | C-H bend | para-disubstituted ring |
Causality of Experimental Choices:
-
The KBr pellet method provides high-quality spectra for solid samples. ATR is a simpler and faster alternative that requires minimal sample preparation.
-
The spectral range of 4000-400 cm⁻¹ covers the fundamental vibrations of most organic functional groups.
UV-Visible Spectrophotometry
Principle: UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions, which is particularly useful for conjugated systems.
Protocol: UV-Vis Analysis
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Ethanol or methanol.
-
Sample Concentration: Prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically < 1.5).
-
Spectral Range: 200-400 nm.
Expected Absorption Maxima (λ_max): this compound is expected to have strong absorption bands in the UV region due to the presence of two phenyl rings and a carbonyl group, forming a conjugated system. The exact λ_max will be influenced by the solvent polarity. Aromatic amines and ketones typically show absorption in the 250-350 nm range.[11][12]
Causality of Experimental Choices:
-
Ethanol and methanol are common UV solvents as they are transparent in the analytical wavelength range.
-
A dilute solution is necessary to adhere to the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.
Validation and System Suitability
All analytical methods must be validated to ensure they are fit for their intended purpose, as outlined in the International Council for Harmonisation (ICH) guidelines.[3][4] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[13] System suitability tests, as defined in the United States Pharmacopeia (USP) General Chapter <621>, must be performed before each analytical run to ensure the chromatographic system is performing adequately.[2][14][15]
Conclusion
The application of this comprehensive suite of analytical techniques—HPLC, GC-MS, NMR, FT-IR, and UV-Vis—will enable researchers, scientists, and drug development professionals to confidently characterize this compound. Adherence to the detailed protocols and an understanding of the underlying scientific principles will ensure the generation of accurate and reliable data, which is fundamental to advancing pharmaceutical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. usp.org [usp.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. monarch.qucosa.de [monarch.qucosa.de]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. Chromatography [usp.org]
- 15. agilent.com [agilent.com]
Application Notes & Protocols: 1-(4-(Phenylamino)phenyl)ethanone as a Versatile Building Block in Dye and Pharmaceutical Synthesis
Abstract
1-(4-(Phenylamino)phenyl)ethanone, a diarylamine derivative, is a highly versatile bifunctional molecule serving as a critical building block in the synthesis of a diverse array of organic compounds. Its structure, featuring a reactive acetyl group and an electron-rich secondary amine on a phenyl ring system, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of its application as a precursor for high-performance dyes and as a key scaffold in the development of pharmaceutically active heterocyclic compounds. Detailed, field-tested protocols for its synthesis and subsequent utilization are presented, underscoring its significance for researchers in materials science and medicinal chemistry.
Introduction: The Structural and Synthetic Value of this compound
This compound (also known as 4'-anilinoacetophenone) is an organic intermediate characterized by two key reactive sites: the ketone functional group and the diarylamine moiety.
-
The Acetyl Group: The methyl protons alpha to the carbonyl are acidic and can be deprotonated to form an enolate, making them suitable for various condensation reactions like the Knoevenagel and Claisen-Schmidt condensations.[1][2] The carbonyl group itself can also participate in cyclocondensation reactions to form heterocyclic systems.[3][4]
-
The Diarylamine Moiety: The phenylamino group is an electron-donating group, which activates the para-position of the acetophenone ring, making it a prime site for electrophilic substitution reactions, such as azo coupling.[5]
This dual reactivity profile makes it an economical and efficient starting material for complex molecular architectures. This document outlines validated protocols for its synthesis and its application as a scaffold for creating both vibrant dyes and biologically relevant molecules.
Synthesis of the Core Building Block: this compound
The most efficient and widely adopted method for synthesizing the title compound is the palladium-catalyzed Buchwald-Hartwig amination.[6][7] This cross-coupling reaction provides a direct and high-yielding route for the formation of the C-N bond between an aryl halide and an amine, offering significant advantages over harsher, traditional methods.[6][8]
Synthesis Workflow via Buchwald-Hartwig Amination
The workflow involves the coupling of a readily available aryl halide with aniline using a palladium catalyst and a specialized phosphine ligand.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
4'-Chloroacetophenone
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus and magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4'-chloroacetophenone (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and XPhos (0.02 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by aniline (1.2 equiv.) and finally Pd₂(dba)₃ (0.01 equiv.).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a pale-yellow solid.
Causality Note: The use of a bulky, electron-rich phosphine ligand like XPhos is crucial. It stabilizes the palladium center, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination to form the C-N bond, preventing side reactions.[9]
Application in Dye Synthesis
The activated aromatic ring of this compound makes it an excellent coupling component for the synthesis of azo dyes, a commercially significant class of colorants.[10]
Synthesis of Azo Dyes via Diazotization-Coupling
Azo dyes are formed by reacting a diazonium salt (the diazo component) with an electron-rich nucleophile (the coupling component).[5] In this case, this compound serves as the coupling component. The general reaction involves the diazotization of an aromatic amine, such as 4-nitroaniline, followed by its electrophilic addition to our building block.
Caption: General two-step synthesis of an azo dye.
Protocol: Synthesis of a Representative Azo Dye
Materials:
-
4-Nitroaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: In a beaker, dissolve 4-nitroaniline (1.0 equiv.) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature, add a pre-cooled aqueous solution of sodium nitrite (1.0 equiv.) dropwise with constant stirring. The formation of the diazonium salt is indicated by a slight color change. This solution must be used immediately as diazonium salts are unstable.[5]
-
Coupling Reaction: In a separate beaker, dissolve this compound (1.0 equiv.) in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Dye Formation: Slowly add the cold diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring. Maintain the temperature below 5 °C. A brightly colored precipitate (the azo dye) will form immediately.
-
Isolation: Continue stirring for 30 minutes in the ice bath. Isolate the solid dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.
| Aromatic Amine Used | Expected Dye Color | Typical λmax (nm) |
| Aniline | Yellow-Orange | 400 - 450 |
| 4-Nitroaniline | Red | 470 - 510 |
| Sulfanilic acid | Orange | 440 - 480 |
| Table 1: Expected properties of azo dyes synthesized from various primary amines. |
Application in Pharmaceutical Synthesis
The this compound scaffold is a precursor to numerous heterocyclic systems, which are core structures in many pharmaceuticals.[11] Specifically, it is used to build kinase inhibitor frameworks, which are a major class of anti-cancer drugs.[12][13]
Synthesis of Pyrimidine Scaffolds
The acetyl group can undergo cyclocondensation reactions with dinucleophiles like guanidine to form substituted aminopyrimidines.[11] This class of compounds is frequently explored in drug discovery for its kinase inhibitory activity.
Protocol: Cyclocondensation to a 2-Aminopyrimidine Derivative
Materials:
-
This compound
-
Guanidine Hydrochloride
-
Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Ethanol or Dimethylformamide (DMF)
Procedure:
-
Chalcone Formation (Intermediate Step): First, a Claisen-Schmidt condensation is performed. React this compound (1.0 equiv.) with a suitable aromatic aldehyde (1.0 equiv.) in the presence of a base like KOH in methanol to form the corresponding chalcone (an α,β-unsaturated ketone).[11]
-
Cyclocondensation: To a solution of the purified chalcone (1.0 equiv.) in anhydrous ethanol, add guanidine hydrochloride (1.5 equiv.) and a strong base like sodium ethoxide (2.0 equiv.).
-
Reaction: Reflux the mixture for 6-12 hours. The reaction progress can be monitored by TLC.
-
Isolation: After cooling, pour the reaction mixture into ice water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure aminopyrimidine product.
Causality Note: The initial formation of the chalcone creates a 1,3-dielectrophilic system. Guanidine, a 1,3-dinucleophile, then attacks this system in a Michael addition followed by an intramolecular condensation and dehydration, leading to the stable, aromatic pyrimidine ring.[11]
Caption: Synthesis pathway to aminopyrimidine scaffolds for drug discovery.
Characterization and Quality Control
The identity and purity of the synthesized this compound and its derivatives must be confirmed using standard analytical techniques.
| Technique | This compound - Expected Data |
| ¹H NMR | Signals corresponding to acetyl protons (singlet, ~2.5 ppm), aromatic protons (multiplets, ~6.9-7.9 ppm), and the N-H proton (broad singlet, variable). |
| IR (Infrared) | Characteristic peaks for C=O stretch (~1660-1680 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), and C-N stretch (~1300-1350 cm⁻¹). |
| Mass Spec (MS) | Molecular ion peak (M+) corresponding to the calculated molecular weight (211.26 g/mol ).[14] |
| Melting Point | Typically in the range of 101-103 °C.[15] |
| Table 2: Standard characterization data for the core building block. |
Conclusion
This compound is a powerful and versatile intermediate. The protocols detailed herein demonstrate its utility in constructing diverse molecular frameworks, from vibrant azo dyes to complex heterocyclic systems with potential pharmaceutical applications. Its straightforward synthesis via modern cross-coupling methods, combined with the differential reactivity of its functional groups, ensures its continued importance as a strategic building block in both industrial and academic research settings.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. ijirset.com [ijirset.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-leukemic Bruton's tyrosine kinase inhibitor alpha-cyano-beta-hydroxy-beta-methyl-N-(2,5-dibromophenyl) propenamide (LFM-A13) prevents fatal thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-(Phenylamino)phenyl)ethanone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of 1-(4-(phenylamino)phenyl)ethanone. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of diphenylamine .[1][2] This reaction involves treating diphenylamine with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]
The primary challenges associated with this synthesis are:
-
Controlling the regioselectivity: Acylation can occur at the ortho or para position of the phenyl rings. The para product is generally favored due to steric hindrance, but the formation of the ortho isomer is a common impurity.
-
Preventing polyacylation: The introduction of one acyl group can sometimes be followed by the addition of a second, leading to diacylated byproducts.[3]
-
Managing the reaction conditions: The reaction is sensitive to moisture, and the Lewis acid catalyst must be used in stoichiometric amounts because it complexes with the product ketone.[1]
-
Amine group reactivity: The amine functionality in diphenylamine can complex with the Lewis acid, which can deactivate the aromatic ring towards acylation if not properly managed.[2][4]
Q2: What are the most common impurities I should expect in my crude product?
Based on the Friedel-Crafts acylation route, you can anticipate the following impurities:
-
Unreacted Diphenylamine: Incomplete reaction will leave residual starting material.
-
1-(2-(Phenylamino)phenyl)ethanone (ortho isomer): This is a common regioisomeric impurity.[5][6]
-
Diacylated Diphenylamine: Products resulting from acylation on both phenyl rings.
-
Hydrolyzed Acylating Agent: Residual acetic acid if the reaction is not completely anhydrous.
-
Complexes of the Product with the Lewis Acid: These are typically broken down during aqueous workup.
If an alternative route like the Buchwald-Hartwig amination is used (coupling of 4-bromoacetophenone with aniline), potential impurities could include:[7]
-
Unreacted 4-bromoacetophenone and aniline.
-
Side products from homo-coupling of the starting materials.
Q3: How can I minimize the formation of the ortho isomer during Friedel-Crafts acylation?
Minimizing the formation of the ortho isomer, 1-(2-(phenylamino)phenyl)ethanone, is crucial for obtaining a high purity of the desired para product. Here are some strategies:
-
Choice of Solvent: Using a bulkier solvent can sterically hinder the approach of the acylating agent to the ortho position.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the thermodynamically more stable para product.
-
Rate of Addition: Slow, controlled addition of the acylating agent can help to manage the reaction exotherm and improve selectivity.
Q4: What are the best practices for purifying the crude this compound?
Purification of the crude product is essential to remove the impurities mentioned above. A multi-step approach is often the most effective:
-
Aqueous Workup: This is a critical first step to quench the reaction, remove the Lewis acid catalyst, and wash away water-soluble impurities.
-
Recrystallization: This is a powerful technique for removing isomeric impurities and unreacted starting materials. A suitable solvent system (e.g., ethanol/water, toluene/heptane) needs to be empirically determined.
-
Column Chromatography: For achieving very high purity, silica gel column chromatography can be employed to separate the desired para isomer from the ortho isomer and other closely related impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst due to moisture.2. Poor quality of starting materials.3. Insufficient reaction time or temperature. | 1. Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is oven-dried.2. Check the purity of diphenylamine and the acylating agent.3. Monitor the reaction by TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. |
| High Levels of ortho-Isomer Impurity | 1. High reaction temperature.2. Rapid addition of the acylating agent. | 1. Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition and initial reaction phase.2. Add the acetyl chloride or acetic anhydride dropwise over an extended period. |
| Presence of Diacylated Byproducts | 1. Excess acylating agent.2. Reaction temperature is too high. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.2. Control the reaction temperature to prevent over-acylation. |
| Difficult Purification / Oily Product | 1. High levels of impurities preventing crystallization.2. Incomplete removal of the Lewis acid catalyst. | 1. Attempt a preliminary purification by column chromatography before recrystallization.2. Ensure a thorough aqueous workup with a dilute acid wash followed by a bicarbonate wash to completely remove aluminum salts. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Diphenylamine
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diphenylamine and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ portion-wise, ensuring the temperature remains below 5 °C.
-
Slowly add acetyl chloride dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized this compound and quantify the level of key impurities.[10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective. A starting point could be a 50:50 mixture, progressing to a higher concentration of acetonitrile.
Procedure:
-
Sample Preparation: Prepare a stock solution of the crude or purified product in the mobile phase at a concentration of approximately 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
Analysis: Inject the sample onto the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.[10]
Visualizations
Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis and purification of this compound.
Impurity Relationship Diagram
Caption: Common impurities and their relationship to the starting materials and desired product.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-(2-(PhenylaMino)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 6. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-(4-(Phenylamino)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-(Phenylamino)phenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in this important synthetic transformation. The following information is structured in a question-and-answer format to provide direct, actionable solutions to challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes for this compound, and which is most common?
There are several established methods for synthesizing this diarylamine ketone. The choice of route often depends on the available starting materials, scale, and tolerance for specific reaction conditions.
-
Buchwald-Hartwig Amination: This is the most contemporary and widely used method. It involves a palladium-catalyzed cross-coupling reaction between an aryl halide (typically 4-bromoacetophenone or 4-chloroacetophenone) and aniline.[1] Its popularity stems from its high functional group tolerance, relatively mild conditions, and the commercial availability of a wide array of catalysts and ligands that can be tuned for optimal performance.[2][3]
-
Ullmann Condensation (Goldberg Reaction): A classical method that uses a copper catalyst to couple an aryl halide with an amine.[4] Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and high-boiling polar solvents.[4][5] While modern advancements with specialized ligands have enabled milder conditions, the Buchwald-Hartwig amination is often preferred for its broader scope and higher efficiency.[6][7]
-
Friedel-Crafts Acylation: This route involves the acylation of diphenylamine using an acylating agent like acetyl chloride or acetic anhydride with a strong Lewis acid catalyst (e.g., AlCl₃).[8][9] A significant challenge with this method is controlling regioselectivity, as acylation can potentially occur on either phenyl ring and at the ortho or para positions, leading to a mixture of products and reducing the yield of the desired 4-substituted isomer.
For the purposes of this guide, we will focus primarily on troubleshooting the Buchwald-Hartwig amination , as it represents the current state-of-the-art for this transformation.
Q2: My Buchwald-Hartwig reaction for this compound is failing or giving very low yields. What are the most critical factors to investigate?
Low or no yield in a Buchwald-Hartwig reaction is a common issue that can almost always be traced back to a few critical parameters. The palladium(0) catalytic cycle is sensitive, and overlooking any of these factors can lead to complete reaction failure.
-
Purity and Quality of Reagents & Solvents: Impurities in your starting materials (aniline, 4-haloacetophenone) can act as catalyst poisons.[10] Ensure they are of high purity. Solvents must be anhydrous and degassed, as both oxygen and water can deactivate the sensitive Pd(0) catalyst.[10][11] Using freshly distilled or purchased anhydrous solvents is highly recommended.
-
Integrity of the Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen.[11] It is absolutely essential to assemble the reaction under a robust inert atmosphere (argon or nitrogen). This involves using oven-dried glassware, proper Schlenk line or glovebox techniques, and ensuring all reagents and solvents are thoroughly degassed.
-
Choice of Catalyst System (Palladium Precursor & Ligand): The combination of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is the heart of the reaction. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[12] For coupling with anilines, sterically hindered and electron-rich phosphine ligands are often required for high activity.[11][13]
-
Base Selection and Strength: The base plays a crucial role in deprotonating the amine, allowing it to coordinate to the palladium center.[12][14] A common cause of failure is using a base that is too weak or insoluble. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are frequently used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, sometimes requiring a change in ligand and solvent to maintain efficiency.[11]
-
Reaction Temperature: These reactions typically require heating, with temperatures often ranging from 80-110°C.[11][12] Insufficient temperature will result in a sluggish or incomplete reaction. Conversely, excessive heat can lead to catalyst decomposition or the formation of side products. Temperature control should be precise.
The following diagram illustrates a logical workflow for troubleshooting these primary issues.
Caption: A systematic workflow for troubleshooting low yields.
Q3: I see a significant amount of unreacted starting material. What is the likely cause?
Observing a large amount of remaining starting material typically points to catalyst inactivation or insufficient catalytic activity .
-
Immediate Catalyst Inactivation: This is often due to the presence of oxygen or moisture. Re-evaluate your inert atmosphere setup and ensure all solvents and reagents were properly dried and degassed.[10][11]
-
Poor Catalyst/Ligand Choice: The selected ligand may not be active enough for your specific substrate. For example, coupling 4-chloroacetophenone is significantly more challenging than 4-bromoacetophenone and requires a more electron-rich, bulky phosphine ligand to facilitate the difficult oxidative addition step.[12][13]
-
Insufficient Temperature: The reaction may simply be too slow at the current temperature. A modest increase in temperature (e.g., by 10-20°C) can sometimes be sufficient, but monitor for potential degradation.[11]
-
Incorrect Base: If the base is not strong enough to deprotonate the aniline under the reaction conditions, the catalytic cycle cannot proceed effectively.[12]
Corrective Action: First, rigorously re-check your inert atmosphere and reagent quality. If the issue persists, consider screening a different phosphine ligand or switching to a stronger base, as detailed in the table below.
| Parameter | For Aryl Bromide (e.g., 4-bromoacetophenone) | For Aryl Chloride (e.g., 4-chloroacetophenone) | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Both are common and effective Pd(0) sources or precursors. |
| Typical Ligand | BINAP, DPPF | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos, RuPhos) | Aryl chlorides require more active catalysts for the oxidative addition step.[12][13] |
| Base | NaOtBu, K₃PO₄ | NaOtBu, LHMDS | A strong base is generally required to facilitate amine deprotonation. |
| Solvent | Toluene, Dioxane | Toluene, Dioxane | Aprotic, non-polar solvents are standard.[11] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures are often needed to drive the reaction with less reactive aryl chlorides. |
Q4: The main byproduct of my reaction is acetophenone (dehalogenation). Why is this happening and how can I prevent it?
The formation of the dehalogenated arene is a known side reaction in cross-coupling chemistry.[2] It can arise from several pathways, including a competing reaction where the amide intermediate undergoes beta-hydride elimination or through protonolysis of the aryl-palladium intermediate.
-
Cause 1: Presence of Water: Trace amounts of water can protonate the Ar-Pd(II)-X intermediate, leading to the hydrodehalogenated product. This again highlights the critical need for anhydrous conditions.[10]
-
Cause 2: Base-Induced Elimination: Some bases or reaction conditions can promote the undesired elimination pathway.
-
Cause 3: Ligand Choice: The ligand influences the stability of the intermediates in the catalytic cycle. A different ligand might disfavor the pathways leading to dehalogenation.
Corrective Action:
-
Rigorously Dry Solvents and Reagents: This is the first and most important step.[15]
-
Screen Different Bases: If using a very strong base like NaOtBu, consider trying a weaker base like K₃PO₄ or Cs₂CO₃, which may suppress the side reaction.
-
Change the Ligand: Switching to a different class of phosphine ligand can alter the outcome of the reaction.
Key Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[14][16]
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.[17][18] This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. The base then removes a proton from the amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product diarylamine is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2]
Validated Experimental Protocol: Buchwald-Hartwig Synthesis
This general protocol serves as a reliable starting point and may require optimization for specific substrates or scales.[11]
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 4-bromoacetophenone (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%).
-
Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to establish an inert atmosphere.
-
Using a syringe, add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the vessel.
-
Finally, add the aniline (1.1 mmol, 1.1 equiv) via syringe.
-
Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting aryl halide is consumed), cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
References
- 1. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(4-(Phenylamino)phenyl)ethanone
Welcome to the technical support center for the purification of 1-(4-(phenylamino)phenyl)ethanone (CAS 23600-83-1). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this important pharmaceutical intermediate in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
The typical synthesis of this compound involves the Friedel-Crafts acylation of diphenylamine.[1][2] While effective, this reaction often yields a crude product contaminated with starting materials, byproducts, and catalyst residues. This guide provides a structured approach to systematically remove these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dictated by the Friedel-Crafts acylation reaction conditions. Key impurities include:
-
Unreacted Diphenylamine: Often the most significant impurity, especially if the reaction did not go to completion.
-
Lewis Acid Catalyst Residue: Aluminum chloride (AlCl₃) is a common catalyst and its residues (as aluminum salts) must be thoroughly removed during the initial workup.[3]
-
Di-acylated Byproducts: Acylation can potentially occur on the second aromatic ring of diphenylamine, leading to isomeric impurities that can be difficult to separate.
-
Reaction Solvents: Residual solvents from the reaction or extraction steps.
-
Hydrolyzed Reagents: Moisture can hydrolyze the acylating agent (e.g., acetyl chloride to acetic acid), which can complicate the workup.
Q2: What is the best overall strategy for purifying the crude product?
A2: A multi-step approach is most effective, moving from bulk purification to high-resolution techniques. A typical workflow involves:
-
Aqueous Workup/Extraction: To quench the reaction and remove inorganic salts and highly polar impurities.
-
Recrystallization: An excellent method for removing large quantities of impurities and isolating the product in a crystalline form.[4]
-
Column Chromatography: To remove trace impurities or those with very similar solubility profiles to the target compound.
The following diagram illustrates a recommended purification workflow.
Caption: General workflow for the purification of this compound.
Q3: How can I quickly assess the purity of my sample at different stages?
A3:
-
Thin-Layer Chromatography (TLC): Indispensable for monitoring reaction progress and assessing the number of components in your crude mixture. It is also essential for developing a solvent system for column chromatography.
-
Melting Point: A sharp melting point close to the literature value (112-113 °C) indicates high purity.[5] A broad or depressed melting range suggests the presence of impurities.
-
HPLC: For quantitative purity analysis, especially when high accuracy is required.[6]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of your product and impurities in a chosen solvent at different temperatures.[4]
Q: My product is not crystallizing from the solution upon cooling. What should I do?
A: This is a common issue related to supersaturation or concentration.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure product, add a single tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.
-
Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be careful not to evaporate too much, or the impurities may precipitate along with your product.
-
Refrigerate/Freeze: Lowering the temperature further can sometimes promote crystallization, but do so slowly to ensure the formation of pure crystals.
Q: I performed a recrystallization, but the purity (checked by TLC or melting point) did not improve significantly. Why?
A: This often points to an inappropriate solvent choice.
-
The "Ideal" Solvent: An ideal recrystallization solvent should dissolve your product poorly at low temperatures but completely at high temperatures. Conversely, the impurities should be either highly soluble at all temperatures (staying in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).
-
Solution: You must re-evaluate your solvent system. Refer to the table below for starting points. It is often necessary to test several solvents on a small scale before committing to a bulk procedure. A mixed-solvent system (a "solvent pair") can also be effective.
| Solvent | Boiling Point (°C) | Key Characteristics |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Good for compounds of intermediate polarity. Often used with hexane. |
| Toluene | 111 | Good for dissolving aromatic compounds when hot. |
| Hexane/Heptane | 69 / 98 | Non-polar solvents, often used as the "poor" solvent in a pair. |
Q: My product "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly. The resulting oil often traps impurities.
-
Slower Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Use More Solvent: The concentration of the solute may be too high. Re-heat the solution to dissolve the oil, add more hot solvent until the solution is clear, and then cool slowly.
-
Change Solvents: Select a lower-boiling point solvent or use a solvent pair (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in a minimum amount of the "good" solvent (in which it is very soluble) and then slowly add the "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.
Troubleshooting Guide: Column Chromatography
When recrystallization is insufficient, flash column chromatography is the next logical step for achieving high purity. The key is selecting the right stationary and mobile phases.
Q: My compound is streaking badly on the silica gel TLC plate, and I expect the same on a column. What is the cause?
A: The secondary amine in your molecule is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor peak shape and streaking.
-
Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (NEt₃) to your eluent system will neutralize the acidic sites on the silica and result in sharp, symmetrical peaks.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.
Q: I can't get good separation between my product and a key impurity. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Adjust Mobile Phase Polarity: If the spots are too close together, try a less polar solvent system. This will cause all compounds to move more slowly, potentially increasing the separation between them. Run a TLC gradient (e.g., trying 10%, 20%, and 30% ethyl acetate in hexane) to find the optimal polarity.
-
Change Mobile Phase Components: Sometimes, changing the solvents themselves, while keeping the overall polarity similar, can dramatically alter selectivity. For example, replacing ethyl acetate with a mixture of dichloromethane and acetone can change the specific interactions between your compounds and the stationary phase.
The following decision tree can help troubleshoot common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol assumes you have ~5g of crude product. Adjust volumes accordingly.
-
Solvent Selection: Place a few milligrams of your crude product in several test tubes. Add 0.5 mL of different test solvents (e.g., isopropanol, ethanol, ethyl acetate). The ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating. Isopropanol is often a good starting point.
-
Dissolution: Place the 5g of crude product in a 100 mL Erlenmeyer flask. Add a stir bar. Add ~20 mL of isopropanol and heat the mixture gently on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot isopropanol until all the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and run a TLC to confirm purity.
Protocol 2: Flash Column Chromatography
-
Develop Eluent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A good starting point is 20% Ethyl Acetate in Hexane. Remember to add 0.5% triethylamine to the mixture.
-
Pack the Column: Pack a glass chromatography column with silica gel using your chosen eluent. Ensure there are no air bubbles or cracks in the silica bed.
-
Load the Sample: Dissolve your crude product (~1g) in a minimal amount of dichloromethane or your eluent. Alternatively, create a "dry load" by adsorbing your product onto a small amount of silica gel and carefully adding this to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes.
-
Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the final, high-purity product.
References
Proper storage and handling of 1-(4-(Phenylamino)phenyl)ethanone to ensure stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1-(4-(Phenylamino)phenyl)ethanone (CAS No. 23600-83-1) to ensure its chemical stability and integrity throughout experimental workflows.
Section 1: Compound Identification and Key Properties
A foundational understanding of the compound's properties is critical for proper handling. The key specifications for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23600-83-1 | [1][2] |
| Molecular Formula | C₁₄H₁₃NO | [2] |
| Molecular Weight | 211.26 g/mol | [1][2] |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| Melting Point | 112-113 °C | [2] |
| Boiling Point | 375.4±25.0 °C (Predicted) | [2] |
| Purity | Typically ≥98% | [1] |
Section 2: Frequently Asked Questions (FAQs) - Storage & Stability
This section addresses the most common user questions regarding the long-term and short-term stability of this compound.
Q1: What are the optimal storage conditions for the solid-state compound?
For maximum long-term stability, the solid compound should be stored in a refrigerator at 2-8°C .[3] It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light .[2]
-
Expertise & Experience: The phenylamino moiety in the molecule is susceptible to oxidation by atmospheric oxygen. This oxidative degradation is a primary cause of color change (darkening) and the formation of impurities. Storing under an inert gas displaces oxygen, mitigating this pathway. Similarly, aromatic amines can be light-sensitive; exposure to UV or even strong ambient light can provide the energy to initiate degradation reactions. The recommended refrigerated temperature slows down the rate of any potential degradation reactions.
Q2: The material arrived at room temperature. Is its stability compromised?
No. While long-term storage requires refrigeration, the compound is stable enough to be shipped at ambient temperatures.[1] Upon receipt, it is imperative to transfer the container to the recommended refrigerated, dark, and inert conditions for storage.
Q3: The solid material has darkened from pale-yellow to a brownish color. Is it still usable?
A significant color change is a visual indicator of potential degradation.
-
Trustworthiness: Before using any material that has visibly changed, its purity should be re-verified. We recommend analytical techniques such as HPLC with UV detection or LC-MS to quantify the purity and identify potential degradation products. For quantitative experiments, using a discolored solid without re-analysis is not advised as the presence of impurities can lead to inaccurate results.
Q4: What are the recommended solvents for preparing solutions?
While specific solubility data is not extensively published, compounds with similar structures are typically soluble in common organic solvents. We recommend attempting dissolution in:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetonitrile
Causality Behind Experimental Choice: Always start with a small amount of the compound to test solubility before committing the bulk of your material. This prevents the loss of valuable material if it is insoluble in the chosen solvent.
Q5: How should I store solutions of this compound?
Solutions are generally less stable than the solid material. For best results:
-
Prepare solutions fresh for each experiment.
-
If storage is unavoidable, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
If the solvent allows, purging the headspace of the vial with an inert gas before sealing can further enhance stability.
Section 3: Standard Operating Procedures (SOPs)
Following validated protocols is essential for experimental reproducibility.
SOP 1: Handling and Weighing the Solid Compound
-
Preparation: Before removing the compound from refrigerated storage, allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid, which can promote hydrolysis or other degradation.
-
Environment: Handle the compound in a well-ventilated area or a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[3]
-
Dispensing: Briefly open the container, preferably in an environment with low humidity or under a gentle stream of inert gas. Quickly dispense the required amount.
-
Resealing: Purge the container's headspace with an inert gas (e.g., argon) before tightly resealing the cap.
-
Storage: Promptly return the container to the refrigerator (2-8°C).
SOP 2: Preparing a Stock Solution (Example: 10 mM in DMSO)
-
Calculation: Calculate the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 211.26 g/mol = 0.00211 g = 2.11 mg.
-
-
Weighing: Following SOP 1, accurately weigh 2.11 mg of the solid into a suitable vial (e.g., a 1.5 mL amber glass vial).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial and vortex or sonicate gently until the solid is completely dissolved. Visually inspect to ensure no particulates remain.
-
Storage: If not for immediate use, store the stock solution as described in the FAQ section (aliquoted, at -20°C or below, protected from light).
Section 4: Troubleshooting Guide
This guide helps diagnose and resolve common issues encountered during experimentation.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Assay Results | 1. Compound degradation (solid or solution).2. Inaccurate concentration due to weighing errors or incomplete dissolution.3. Freeze-thaw cycles of stock solution. | 1. Use a fresh vial of the solid compound to prepare a new solution.2. Re-verify purity via HPLC/LC-MS.3. Ensure the compound is fully dissolved before use.4. Always use fresh aliquots for critical experiments. |
| Solution Appears Hazy or Contains Precipitate | 1. Poor solubility in the chosen solvent.2. Compound precipitating out of solution upon cooling (e.g., after removal from a sonicator bath).3. Contamination of the solvent with water. | 1. Try gentle warming or sonication.2. If solubility is the issue, consider a different solvent system.3. Use high-purity, anhydrous grade solvents. |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) | 1. Compound degradation.2. Solvent contamination.3. Contamination from the experimental system. | Follow the workflow outlined in the diagram below. |
Troubleshooting Workflow: Unexpected Analytical Results
Caption: Logical workflow for diagnosing the source of unexpected analytical peaks.
Section 5: Safety and Disposal
Hazard Profile: this compound is classified with the following hazards:
Handling Precautions:
-
Always handle this compound in a well-ventilated area or chemical fume hood.[4]
-
Avoid breathing dust.[2]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3][6]
-
Wash hands thoroughly after handling.[5]
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[5][6] Do not allow the product to enter drains.[5] It should be treated as hazardous chemical waste and disposed of via a licensed waste disposal company.[6]
References
Technical Support Center: 1-(4-(Phenylamino)phenyl)ethanone Safety & Handling Guide
Prepared by the Senior Application Scientist Team
This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with 1-(4-(Phenylamino)phenyl)ethanone (CAS No. 23600-83-1). Our goal is to equip you with the technical knowledge and practical steps necessary to ensure a safe and effective experimental environment.
Section 1: Hazard Identification & Risk Assessment (FAQs)
This section addresses the fundamental safety profile of this compound. Understanding these hazards is the first step in mitigating risk.
Q1: What are the primary health and environmental hazards of this compound?
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with ingestion, skin/eye contact, and respiratory irritation. It is also recognized as being harmful to aquatic life.[1] The official GHS classification is summarized in the table below.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life | Warning |
| Data synthesized from multiple sources.[1] |
Q2: Is this compound flammable or explosive?
While not classified as a flammable solid, this compound is a combustible solid. This distinction is critical for experimental design and storage.
-
Causality: The compound can form explosive mixtures with air upon intense heating. Furthermore, like many fine organic powders, if it is dispersed into the air in sufficient concentration, it may pose a dust explosion hazard . Therefore, ignition sources such as open flames, hot surfaces, and sparks must be rigorously controlled in areas where this compound is handled, especially when weighing or transferring the powder.
Q3: What are the key physical and chemical properties I should be aware of?
Understanding the physical properties is crucial for safe handling, storage, and predicting its behavior in experiments.
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Melting Point | 112 - 115 °C | [1] |
| Boiling Point | ~304 - 375 °C | [1] |
| Molecular Formula | C₁₄H₁₃NO | [1] |
| Molecular Weight | 211.26 g/mol | [3] |
| This table summarizes key physical data for quick reference. |
Section 2: Safe Handling, Storage, and Experimental Protocols
This section provides practical, step-by-step guidance for common laboratory procedures and addresses troubleshooting issues related to handling and storage.
Q4: What is the standard Personal Protective Equipment (PPE) required for handling this compound?
A multi-layered PPE approach is mandatory to prevent exposure via all potential routes (inhalation, skin, eyes).
-
Expertise & Experience: Simply wearing gloves is insufficient. The choice of each PPE component is directly linked to the compound's specific hazards.
-
Eye/Face Protection: Use government-approved (e.g., NIOSH or EN 166) safety glasses with side shields, at a minimum. A face shield is required when there is a significant risk of dust generation or splashes.[4] This is to protect against the serious eye irritation hazard.[1]
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[4][5] A lab coat or other protective clothing is necessary to prevent skin contact.[5]
-
Respiratory Protection: All handling of the solid powder that may generate dust must be performed in a certified chemical fume hood or a ventilated enclosure to protect against respiratory tract irritation.[4][6] If engineering controls are not sufficient, a government-approved respirator is required.[5]
-
Q5: I need to weigh out the solid powder. What is the safest way to do this to avoid exposure and contamination?
Weighing fine powders is a high-risk activity for generating airborne particulates. The following protocol is designed to minimize this risk.
Step-by-Step Protocol for Weighing this compound:
-
Preparation: Before bringing the chemical into the workspace, ensure your chemical fume hood is operational. Don all required PPE as described in Q4.
-
Staging: Place an analytical balance, weighing paper/boat, and necessary utensils (spatulas) inside the fume hood.
-
Dispensing: Bring the stock container into the fume hood. Open it slowly. Use a clean spatula to carefully transfer the desired amount of powder to the weighing vessel. Avoid any rapid movements that could create dust clouds.
-
Closure & Cleanup: Securely close the main stock container immediately after dispensing. Use a small brush or a wipe lightly dampened with a suitable solvent (e.g., 70% ethanol, if compatible) to clean the spatula and any residual dust from the balance and surrounding surfaces within the hood.
-
Transport: Place the weighed sample in a sealed, labeled secondary container before removing it from the fume hood for transport to your experimental setup.
-
Disposal: Dispose of contaminated weighing paper, wipes, and gloves in the designated solid chemical waste container.
-
Final Decontamination: Wash hands thoroughly with soap and water after the procedure is complete.
Caption: Workflow for Safely Weighing Powdered Reagents.
Q6: What are the correct storage conditions to maintain compound integrity and safety?
Improper storage can lead to degradation of the material and increase safety risks.
-
Container: Store in a tightly closed container to prevent contamination and moisture uptake.[5][7]
-
Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) in a dark place is recommended.[1]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[5][8]
-
Ventilation: Ensure the storage area has adequate ventilation.
Q7: Are there any known chemical incompatibilities I should avoid?
Yes. Based on the chemical class, avoid contact with strong oxidizing agents .[8][9] Reactions with strong oxidizers can be exothermic and potentially violent, producing hazardous byproducts. Always consult your specific reaction scheme for other potential incompatibilities.
Section 3: Emergency Procedures & First Aid
This section provides clear, actionable steps for responding to accidental exposures or spills. Quick and correct action is critical.
Q8: What should I do in case of accidental skin or eye contact?
Immediate and thorough flushing with water is the most critical first step.[10]
Protocol for Dermal or Ocular Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes using a safety shower if the area is large.[11][12] Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of tepid water for at least 15 minutes at an eyewash station.[10][11] Hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.[12] Remove contact lenses if present and easy to do so. Seek immediate medical attention regardless of the severity.
Q9: How should I respond to an accidental inhalation or ingestion?
-
Inhalation: Immediately move the affected person to fresh air.[7] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. [7] If the person is conscious, rinse their mouth thoroughly with water. Have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[11] Show the Safety Data Sheet (SDS) to the attending physician.
Q10: What is the correct procedure for cleaning up a small, manageable spill?
For small spills of solid this compound, follow this procedure. For large spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's emergency response team.[11]
Step-by-Step Protocol for Small Spill Cleanup:
-
Alert & Secure: Alert personnel in the immediate area. Restrict access and eliminate all ignition sources.[8]
-
Assess & Don PPE: Evaluate the spill size. Ensure you have the correct PPE, including respiratory protection, gloves, and eye protection.[4]
-
Contain & Clean: Do not use water, as this could create a hazardous slurry and spread contamination. Gently cover the spill with an inert absorbent material like sand or dry earth.[8] Carefully sweep or scoop the material up without creating dust and place it into a labeled, sealable container for hazardous waste.[4]
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to institutional and local regulations.
Caption: Decision and Action Flow for Small Chemical Spills.
Section 4: Waste Disposal
Q11: How do I properly dispose of waste containing this compound?
All waste containing this chemical, including contaminated consumables and cleanup materials, must be treated as hazardous waste.
-
Trustworthiness: Never dispose of this chemical down the drain, as it is harmful to aquatic life.
-
Procedure: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[9] If you are unsure, consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
References
- 1. 1-(4-PHENYLAMINO-PHENYL)-ETHANONE | 23600-83-1 [amp.chemicalbook.com]
- 2. 1-(4-(diphenylamino)phenyl)ethanone | 1756-32-7 [sigmaaldrich.com]
- 3. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. aaronchem.com [aaronchem.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. 1-(4-Chlorophenyl)ethanone(99-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.fr [fishersci.fr]
Understanding the degradation pathways of 1-(4-(Phenylamino)phenyl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(4-(Phenylamino)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. Understanding the degradation profile of this molecule is critical for ensuring the integrity of your research and the development of stable formulations. This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The stability of any pharmaceutical compound is a cornerstone of its development, directly impacting safety and efficacy. Forced degradation studies, conducted under conditions more severe than standard stability testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[1] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that analytical methods are "stability-indicating."[2][3][4]
This guide is structured around the primary degradation pathways: oxidation, hydrolysis, photolysis, and thermal stress. Each section addresses common experimental observations, explains the potential underlying chemistry, and provides actionable protocols for investigation.
General Experimental Workflow for Forced Degradation Studies
Before delving into specific pathways, it's crucial to have a robust experimental design. The following workflow outlines a standard approach for conducting forced degradation studies as recommended by ICH guidelines.[5][6][7]
Caption: General workflow for conducting forced degradation studies.
Oxidative Degradation
The diphenylamine moiety in this compound is highly susceptible to oxidation. This is often the most rapid and visually apparent degradation pathway.
Q1: My solution of this compound turned yellow or brown upon exposure to air or after adding hydrogen peroxide. What is causing this color change?
A1: Plausible Cause and Pathway
The color change is a classic indicator of the oxidation of the diphenylamine functional group.[8][9] The secondary amine nitrogen can be oxidized, leading to the formation of highly conjugated, colored species. The reaction often proceeds through a radical cation intermediate, which can then dimerize or react further to form complex structures.[10][11][12] One of the most common initial products is the N-oxide, or oxidation can lead to the formation of a quinone-imine type structure, which is typically colored.
Caption: Hypothesized oxidative degradation pathway.
Troubleshooting & Investigation Protocol
-
Control Oxygen Exposure: If you suspect atmospheric oxidation, prepare and handle your solutions under an inert atmosphere (e.g., nitrogen or argon) and use de-gassed solvents. Compare the stability to a sample handled in the air.
-
Perform Forced Oxidation: To confirm susceptibility, treat a solution of your compound with a mild oxidizing agent like 3% hydrogen peroxide at room temperature.
-
Analytical Monitoring:
-
UV-Vis Spectroscopy: Monitor the appearance of new absorbance bands in the visible region (400-700 nm), which would correspond to the formation of colored degradants.
-
HPLC with PDA: Use a High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) detector. This will separate the degradants and allow you to compare their UV spectra to the parent compound. Look for new peaks with different retention times.
-
LC-MS Analysis: Analyze the oxidized sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the new impurities.[13] An increase of 16 amu (atomic mass units) would suggest the formation of an N-oxide or a hydroxylated product. Larger mass increases could indicate dimerization.
-
Photolytic Degradation
Aromatic ketones and diphenylamine systems are known chromophores that can absorb UV light, making this compound potentially sensitive to photodegradation.
Q2: My analytical results are inconsistent, and I've noticed an increase in impurity levels in samples left on the lab bench. Is the compound light-sensitive?
A2: Plausible Cause and Pathway
Yes, it is highly plausible. The acetophenone and diphenylamine moieties can absorb UV and visible light, promoting the molecule to an excited state.[14] This can initiate photochemical reactions, such as photoreduction of the ketone, or radical reactions leading to cleavage or polymerization.[15][16][17] Degradation can occur even under ambient laboratory lighting over time.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 9. Diphenylamine - Wikipedia [en.wikipedia.org]
- 10. Mechanism of the oxidation of diphenylamine compounds (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Challenges and solutions for scaling up the production of 1-(4-(Phenylamino)phenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1-(4-(Phenylamino)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient scale-up of your process.
Introduction to this compound
This compound is a key building block in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] Its structure, featuring a diarylamine core, makes it a crucial precursor for molecules with diverse biological activities. The most common and industrially relevant synthetic route for this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[2][3] This guide will focus on the challenges and solutions associated with this methodology, particularly in the context of scaling up production from the laboratory to pilot and manufacturing scales.
Synthesis Overview: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a reliable method for the formation of the C-N bond in this compound by coupling an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5][6]
General Reaction Scheme:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
Overcoming difficulties in the functionalization of the 1-(4-(Phenylamino)phenyl)ethanone scaffold
Technical Support Center: Functionalization of the 1-(4-(Phenylamino)phenyl)ethanone Scaffold
Welcome to the technical support guide for navigating the synthetic challenges associated with the this compound scaffold. This molecule, a key diarylamine structure, serves as a vital intermediate in the synthesis of pharmaceuticals and materials. However, its functionalization is often non-trivial due to the competing reactivity of its constituent parts: the secondary amine, the electron-rich aniline ring, the electron-poor acetophenone ring, and the enolizable acetyl group.
This guide is structured to address common experimental hurdles in a practical question-and-answer format. We will delve into the causality behind these challenges and provide field-proven troubleshooting strategies, detailed protocols, and visual workflows to ensure your success in the lab.
Section 1: Synthesis of the Core Scaffold
The primary challenge in constructing the this compound core is the formation of the C-N bond. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the most common methods, each with its own set of potential pitfalls.[1][2]
Frequently Asked Questions (FAQs): Scaffold Synthesis
Q1: My Buchwald-Hartwig amination of 4-bromoacetophenone with aniline is resulting in low yield and significant side products. What is going wrong?
A1: This is a classic issue in C-N cross-coupling. Low yields are typically traced back to catalyst deactivation, suboptimal reaction parameters, or competing side reactions.[3][4] Let's troubleshoot systematically:
-
Catalyst System Integrity: The active Pd(0) catalyst is sensitive to oxygen.[3] Incomplete degassing of solvents and reagents is a primary cause of failure. Additionally, the choice of ligand is critical. For coupling a primary arylamine like aniline, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) or bidentate ligands like BINAP are often required to promote efficient reductive elimination and prevent β-hydride elimination.[2][5]
-
Base Selection: The base is not merely a stoichiometric reagent; it participates directly in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but can be incompatible with base-sensitive functional groups.[5][6] If you observe decomposition, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require a higher reaction temperature.[3]
-
Side Reactions: A common side product is the hydrodehalogenation of your 4-bromoacetophenone starting material. This suggests that the catalytic cycle is being intercepted before reductive elimination. Improving the ligand-to-palladium ratio can often suppress this pathway.[4]
Q2: I am using the Ullmann condensation to avoid expensive palladium catalysts, but the reaction requires very high temperatures and gives inconsistent yields. How can I improve this?
A2: The traditional Ullmann reaction is notorious for requiring harsh conditions (often >200 °C) and stoichiometric copper.[1][7] Modern modifications have significantly improved its reliability:
-
Use of Ligands: The key to lowering the reaction temperature is the use of a ligand to solubilize and activate the copper catalyst. Simple, inexpensive ligands like L-proline or various diamines have proven highly effective, often allowing the reaction to proceed efficiently at temperatures between 90-130 °C.
-
Copper Source: Instead of copper powder, which can have variable surface activity, use a well-defined copper(I) salt like CuI. This ensures a more consistent concentration of the active catalytic species.[1]
-
Solvent and Base: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are standard. The choice of base is also crucial, with K₂CO₃ or K₃PO₄ being common and effective.
dot
Caption: Troubleshooting workflow for low-yield C-N coupling reactions.
Section 2: Functionalization of the Phenyl Rings
The two aromatic rings in the scaffold have vastly different electronic properties. The phenylamino ring is electron-rich and highly activated towards Electrophilic Aromatic Substitution (EAS), while the acetylphenyl ring is electron-deficient. This dichotomy presents significant challenges in achieving regioselectivity.
Frequently Asked Questions (FAQs): Ring Functionalization
Q3: I am trying to perform a Friedel-Crafts acylation on the scaffold, but I get a complex mixture and recover starting material. Why is this reaction so difficult?
A3: Direct Friedel-Crafts reactions on this scaffold are highly problematic for two key reasons:
-
Catalyst Poisoning: The nitrogen lone pair of the amino group is a Lewis base and will coordinate strongly to the Lewis acid catalyst (e.g., AlCl₃). This deactivates the catalyst and shuts down the reaction.
-
Lack of Selectivity: The unprotected amine is a powerful ortho-, para-directing group, making the aniline ring extremely reactive towards EAS.[8] This can lead to polysubstitution or reaction at undesired positions.
The solution is to temporarily render the nitrogen lone pair non-basic and less activating using a protecting group .[9][10]
Q4: How do I choose the right protecting group for the amine, and what is the general workflow?
A4: The ideal protecting group should be easy to install, stable to the desired reaction conditions, and easy to remove without affecting the rest of the molecule.[9] For EAS reactions, converting the amine to an amide is the most common strategy.
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability & Notes |
| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride | Acidic or Basic Hydrolysis (e.g., HCl/MeOH or NaOH/H₂O) | Good for moderating reactivity. The resulting amide is still an o,p-director but is significantly less activating than the free amine.[8][11] |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA in DCM) | Provides more steric hindrance. Very stable to bases and nucleophiles. Cleavage is under mild, non-hydrolytic conditions.[10] |
dot
Caption: General workflow for regioselective electrophilic aromatic substitution.
Section 3: General Experimental Protocols
Adherence to robust experimental procedures is critical for reproducibility. Below is a validated protocol for the synthesis of the core scaffold via Buchwald-Hartwig amination.
Protocol: Synthesis of this compound
Materials:
-
4'-Bromoacetophenone (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.4 equiv).
-
Reagent Addition: Add 4'-bromoacetophenone (1.0 equiv). Seal the flask, evacuate, and backfill with argon (this cycle should be repeated three times).
-
Solvent and Nucleophile: Add anhydrous, degassed toluene via cannula, followed by aniline (1.2 equiv).
-
Degassing (Critical Step): Submerge the flask in a sonication bath for 2 minutes, or bubble argon through the reaction mixture for 15 minutes to ensure all components are fully degassed.[3]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylamine.[12][13]
Section 4: Purification and Characterization
Q5: My purified this compound is a pale yellow solid, but it darkens to a brown or purple color over time. Is it decomposing?
A5: Diarylamines, particularly electron-rich ones, are susceptible to oxidation.[12] The color change is likely due to the formation of small amounts of oxidized, highly-colored radical cation species. While this may not significantly affect the purity for subsequent steps, it is best practice to store the compound under an inert atmosphere (argon or nitrogen) and in a refrigerator or freezer to minimize degradation. If high purity is essential, a fresh purification via column chromatography or recrystallization may be necessary before use.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Interpreting 1H and 13C NMR spectra of 1-(4-(Phenylamino)phenyl)ethanone
A Senior Application Scientist's Guide to the Comparative NMR Spectral Analysis of 1-(4-(Phenylamino)phenyl)ethanone
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in chemical research, particularly within drug discovery and materials science. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By contrasting its spectral features with those of key structural analogues—4-aminoacetophenone and diphenylamine—we aim to provide researchers, scientists, and drug development professionals with a clear framework for interpreting the nuanced effects of substituent groups on the chemical environment of aromatic systems. This document moves beyond simple data reporting to explain the causal relationships behind observed chemical shifts and coupling patterns, grounded in the fundamental principles of magnetic resonance.
Introduction: The Imperative for Structural Verification
This guide will dissect the ¹H and ¹³C NMR spectra of this target molecule, leveraging a comparative approach to highlight the diagnostic shifts that confirm its structure. We will demonstrate how the electron-withdrawing acetyl group and the electron-donating phenylamino group reciprocally influence the electronic environment of the entire molecule.
Spectral Interpretation of this compound
The unique electronic architecture of this compound gives rise to a distinct and interpretable NMR fingerprint. The molecule consists of two key fragments: the 4-acetylphenyl group (Ring A) and the N-phenyl group (Ring B). The electron-withdrawing nature of the acetyl group (-COCH₃) and the electron-donating character of the secondary amine (-NH-) create a "push-pull" system that significantly influences the chemical shifts of the aromatic protons and carbons.
Figure 1: Molecular structure of this compound with key proton groups labeled.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides a wealth of information through chemical shift, integration, and signal splitting (multiplicity).
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H3, H5 (Ring A) | ~7.85 | Doublet | 2H | ~8.8 | Strongly deshielded by the adjacent electron-withdrawing acetyl group. Ortho-coupling to H2/H6. |
| H10, H12 (Ring B) | ~7.35 | Triplet | 2H | ~7.9 | Typical chemical shift for meta-protons on a substituted benzene ring. |
| H9, H13 (Ring B) | ~7.15 | Doublet | 2H | ~7.8 | Ortho-protons on the N-phenyl ring, slightly deshielded. |
| H2, H6 (Ring A) | ~7.00 | Doublet | 2H | ~8.8 | Shielded by the para-amino group's electron-donating effect. Ortho-coupling to H3/H5. |
| H11 (Ring B) | ~6.95 | Triplet | 1H | ~7.3 | Para-proton on the N-phenyl ring, experiences the least electronic effect from the other ring. |
| NH | ~5.80 | Singlet (broad) | 1H | - | The amine proton is often broad due to quadrupolar relaxation and exchange. Its chemical shift can be solvent-dependent. |
| H15 (-CH₃) | ~2.55 | Singlet | 3H | - | Protons of the methyl group adjacent to the carbonyl, appearing in the typical region for an acetyl group. |
Causality Note: The significant downfield shift of H3/H5 compared to the upfield shift of H2/H6 is a classic demonstration of substituent effects on a para-disubstituted benzene ring. The acetyl group withdraws electron density, deshielding the ortho protons (H3/H5), while the phenylamino group donates electron density via resonance, shielding its ortho protons (H2/H6).
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon skeleton.
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone) | ~196.5 | The carbonyl carbon is highly deshielded and appears furthest downfield, typical for aromatic ketones.[1] |
| C4 (Ring A) | ~149.0 | Quaternary carbon bonded to nitrogen. Deshielded by the direct attachment to the electronegative nitrogen atom. |
| C8 (Ring B) | ~141.5 | Quaternary carbon of the N-phenyl ring, bonded to nitrogen. |
| C1 (Ring A) | ~131.0 | Quaternary carbon bonded to the acetyl group. |
| C3, C5 (Ring A) | ~130.5 | Deshielded by the adjacent acetyl group. |
| C10, C12 (Ring B) | ~129.5 | Meta-carbons of the N-phenyl ring. |
| C11 (Ring B) | ~123.0 | Para-carbon of the N-phenyl ring. |
| C9, C13 (Ring B) | ~121.0 | Ortho-carbons of the N-phenyl ring. |
| C2, C6 (Ring A) | ~115.0 | Shielded by the electron-donating effect of the para-amino group. |
| -CH₃ | ~26.5 | The methyl carbon of the acetyl group, appearing in the typical upfield region for sp³ carbons. |
Comparative Spectral Analysis: Isolating Substituent Effects
To truly understand the spectrum of this compound, it is invaluable to compare it with simpler, related structures. This comparative logic allows for the direct attribution of spectral changes to specific structural modifications.
Comparison with 4-Aminoacetophenone
This comparison isolates the effect of replacing an N-H proton with a phenyl group.
Table 1: ¹H and ¹³C NMR Data Comparison with 4-Aminoacetophenone
| Compound | Proton/Carbon | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) |
|---|---|---|---|
| This compound | H3/H5 (ortho to -COCH₃) | ~7.85 | ~130.5 |
| 4-Aminoacetophenone[2][3] | H ortho to -COCH₃ | ~7.80 | ~131.0 |
| This compound | H2/H6 (ortho to -NHPh) | ~7.00 | ~115.0 |
| 4-Aminoacetophenone[2][3] | H ortho to -NH₂ | ~6.65 | ~113.8 |
| This compound | C4 (C-NHPh) | - | ~149.0 |
| 4-Aminoacetophenone[3] | C-NH₂ | - | ~151.5 |
Insight: Replacing the N-H protons with a phenyl group causes a noticeable downfield shift for the protons ortho to the nitrogen (H2/H6, from ~6.65 to ~7.00 ppm). This is because the phenyl group, while still allowing the nitrogen lone pair to donate into Ring A, is itself mildly electron-withdrawing via induction, reducing the overall electron-donating capacity of the nitrogen compared to a simple -NH₂ group.
Comparison with Diphenylamine
This comparison isolates the effect of adding an acetyl group at the para-position of one phenyl ring.
Table 2: ¹H and ¹³C NMR Data Comparison with Diphenylamine
| Compound | Proton/Carbon | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) |
|---|---|---|---|
| This compound | Ring A Protons | ~7.85, ~7.00 | - |
| Diphenylamine[4][5][6][7] | Aromatic Protons | ~7.25 (t), ~7.07 (d), ~6.92 (t) | - |
| This compound | Ring B Protons | ~7.35, ~7.15, ~6.95 | - |
| Diphenylamine[4][5][6][7] | Aromatic Protons | ~7.25 (t), ~7.07 (d), ~6.92 (t) | - |
| This compound | C4 (C-NH-) | - | ~149.0 |
| Diphenylamine[4][7] | C-N | - | ~142.9 |
Insight: The addition of the para-acetyl group dramatically spreads out the signals for Ring A, creating two distinct doublets (~7.85 and ~7.00 ppm). In contrast, the unsubstituted rings of diphenylamine show a more compressed pattern.[4][5] The C4 carbon in the target molecule is significantly deshielded (~149.0 ppm) compared to the equivalent carbon in diphenylamine (~142.9 ppm) due to the powerful electron-withdrawing resonance effect of the para-acetyl group.[4][7]
Experimental Protocol for High-Resolution NMR Data Acquisition
The integrity of spectral interpretation is predicated on the quality of the acquired data. The following protocol outlines a self-validating workflow for obtaining high-resolution ¹H and ¹³C NMR spectra.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound. The exact mass is less critical than ensuring sufficient concentration for a good signal-to-noise ratio, especially for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single deuterium signal for locking.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration (e.g., 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Locking: Establish a field-frequency lock on the deuterium signal of the CDCl₃ solvent. This ensures the stability of the magnetic field during acquisition.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. A well-shimmed sample is critical for achieving sharp lines and high resolution, which is essential for resolving complex coupling patterns.
-
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30'). A 30° pulse angle is often used as a compromise between signal intensity and faster relaxation, allowing for a shorter experimental time.
-
Acquisition Time (AQ): Set to ~3-4 seconds to ensure adequate digitization of the free induction decay (FID).
-
Relaxation Delay (D1): Set to 1-2 seconds.
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a concentrated sample to achieve excellent signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30'). Proton decoupling collapses multiplets into singlets, simplifying the spectrum and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Spectral Width (SW): Set to ~220-240 ppm to cover the full range of expected carbon chemical shifts.
-
Relaxation Delay (D1): Set to 2 seconds. For quantitative analysis, a longer delay (5x T₁) would be necessary, but for routine identification, 2 seconds is adequate.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. Typically, 512 to 1024 scans are needed for a sample of this concentration.
-
-
Data Processing:
-
Apply Fourier transformation to convert the time-domain signal (FID) to the frequency-domain spectrum.
-
Perform phase correction and baseline correction to ensure accurate peak shapes and integration.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet centered at 77.16 ppm or the TMS signal if visible.
-
Integrate the signals in the ¹H spectrum and pick peaks for both spectra to obtain precise chemical shift values.
-
Conclusion
The structural elucidation of this compound by NMR spectroscopy is a clear example of how fundamental principles can be applied to interpret complex molecular systems. The analysis of its ¹H and ¹³C spectra reveals the powerful and predictable influence of electron-donating and electron-withdrawing substituents on the aromatic rings. By employing a comparative methodology with simpler analogues like 4-aminoacetophenone and diphenylamine, we can confidently assign each resonance and build a robust, evidence-based understanding of the molecule's electronic structure. The protocols and interpretive logic presented here serve as a reliable guide for researchers engaged in the synthesis and characterization of novel organic compounds.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-(Phenylamino)phenyl)ethanone
This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 1-(4-(Phenylamino)phenyl)ethanone. This compound, with its acetophenone and N-phenylaniline moieties, presents a rich fragmentation landscape that is highly dependent on the ionization technique employed. This document is intended for researchers, scientists, and drug development professionals, offering a predictive comparison of fragmentation behaviors to aid in structural elucidation and method development. The insights provided are extrapolated from established fragmentation mechanisms of aromatic ketones and anilines.
Introduction: The Imperative of Structural Confirmation
This compound is a chemical scaffold of interest in medicinal chemistry and materials science. Accurate structural confirmation is a cornerstone of rigorous scientific research, and mass spectrometry (MS) is a primary tool for this purpose. Beyond providing the molecular weight, the fragmentation pattern generated in a mass spectrometer offers a detailed "fingerprint" of the molecule's structure. A thorough understanding of these fragmentation pathways is crucial for unambiguous identification, distinguishing it from isomers such as N-acetyl-4-aminobiphenyl[1], and for the characterization of potential metabolites or degradation products.
Foundational Fragmentation Mechanisms
The fragmentation of this compound is governed by the cleavage of its weakest bonds and the formation of the most stable fragment ions. The key structural features influencing its fragmentation are the acetyl group, the central phenyl ring, and the phenylamino substituent.
Alpha-Cleavage: The Dominant Pathway for Acetophenones
For aromatic ketones like acetophenone, the most characteristic fragmentation is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[2][3] This can occur in two ways for this compound:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the formation of a highly stable acylium ion. This is typically a very favorable fragmentation pathway.[2][4]
-
Loss of the Phenylamino-Substituted Phenyl Group: Cleavage of the bond between the carbonyl carbon and the substituted phenyl ring is also possible, leading to the formation of an acetyl cation (m/z 43).
Cleavage Adjacent to the Amine Nitrogen
The C-N bond of the secondary amine is another potential cleavage site. This can lead to fragments representing the aniline and the substituted acetophenone portions of the molecule. For secondary amines, cleavage of the C-C bond adjacent to the C-N bond is also a common fragmentation pathway.[5]
A Tale of Two Techniques: EI vs. ESI Fragmentation
The choice of ionization technique profoundly impacts the resulting mass spectrum. A "hard" ionization method like Electron Ionization (EI) will produce extensive fragmentation, while a "soft" method like Electrospray Ionization (ESI) will typically yield an intact molecular ion, requiring tandem mass spectrometry (MS/MS) to induce fragmentation.
Electron Ionization (EI) Mass Spectrometry: A Fingerprint of Fragments
EI is a high-energy process that generates a radical cation (M+•) which then undergoes extensive fragmentation. This creates a complex but highly reproducible fragmentation pattern that is excellent for library matching and initial structural elucidation.
Predicted EI Fragmentation Pattern:
The EI spectrum of this compound is expected to be dominated by the alpha-cleavage pathway.
-
Molecular Ion (M+•): A peak at m/z 211, corresponding to the molecular weight of the compound.[1]
-
[M-15]⁺: The loss of a methyl radical (•CH₃) to form the 4-(phenylamino)benzoyl cation at m/z 196. This is predicted to be the base peak due to the high stability of the acylium ion.
-
Further Fragmentation: The ion at m/z 196 can subsequently lose carbon monoxide (CO) to form an ion at m/z 168. Cleavage of the C-N bond can lead to ions at m/z 93 (aniline radical cation) and m/z 77 (phenyl cation).
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Predicted Relative Abundance | Fragmentation Pathway |
| 211 | [C₁₄H₁₃NO]⁺• | Moderate | Molecular Ion |
| 196 | [C₁₃H₁₀NO]⁺ | High (Base Peak) | α-cleavage: Loss of •CH₃ |
| 168 | [C₁₂H₁₀N]⁺ | Moderate | Loss of CO from m/z 196 |
| 93 | [C₆H₅NH₂]⁺• | Moderate | C-N bond cleavage |
| 77 | [C₆H₅]⁺ | Moderate | Fragmentation of the phenylamino moiety |
Electrospray Ionization (ESI) with Tandem MS (MS/MS): Controlled Fragmentation
ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, with little to no initial fragmentation.[6][7] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and fragmented through Collision-Induced Dissociation (CID).[6][7]
Predicted ESI-MS/MS Fragmentation Pattern:
The fragmentation of the protonated molecule ([M+H]⁺ at m/z 212) will be initiated by the location of the proton, which is likely on the nitrogen atom or the carbonyl oxygen.
-
Precursor Ion: The protonated molecule at m/z 212.
-
Product Ions: The fragmentation will likely proceed through pathways that result in stable, even-electron product ions.
Table 2: Predicted Key Product Ions in the ESI-MS/MS Spectrum of this compound
| Precursor m/z | Product m/z | Proposed Neutral Loss | Fragmentation Pathway |
| 212 | 197 | CH₃• | Loss of a methyl radical (less common in CID) |
| 212 | 170 | C₂H₂O (Ketene) | Rearrangement and loss of ketene |
| 212 | 120 | C₆H₅NH₂ | Cleavage of the C-C bond adjacent to the phenyl ring |
| 212 | 94 | C₇H₆O | Cleavage leading to protonated aniline |
Experimental Protocols for Data Acquisition
To acquire the mass spectra of this compound, the following methodologies are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
GC-MS is the standard technique for obtaining EI spectra of volatile and thermally stable compounds.
Experimental Workflow:
Caption: GC-MS workflow for EI fragmentation analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol or acetone.
-
GC Conditions:
-
Injector: Split/splitless, 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
Carrier Gas: Helium at 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-450.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
LC-MS/MS is the method of choice for sensitive and specific analysis, particularly in complex matrices.
Experimental Workflow:
Caption: LC-MS/MS workflow for ESI fragmentation analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1: Scan for the protonated molecule at m/z 212.
-
MS/MS: Isolate m/z 212 and apply collision energy (e.g., 10-40 eV) to generate product ions.
-
Data Interpretation and Comparative Summary
The choice between EI and ESI-MS/MS will depend on the analytical goal. EI-MS provides a rich, library-searchable spectrum ideal for initial identification. ESI-MS/MS offers high specificity and sensitivity, making it superior for quantification and analysis in complex biological or environmental samples.
Logical Relationship of Fragmentation Analysis:
Caption: Decision tree for mass spectrometric analysis of the target compound.
Conclusion
While experimental spectra for this compound are not widely published, a detailed prediction of its fragmentation behavior can be made based on the well-understood principles of mass spectrometry. The dominant alpha-cleavage in EI-MS provides a robust method for structural confirmation, while the controlled fragmentation of ESI-MS/MS offers a powerful tool for sensitive and specific detection. This guide provides a framework for anticipating and interpreting the mass spectra of this compound, enabling researchers to select the optimal analytical strategy for their specific needs.
References
- 1. N-Acetyl-4-aminobiphenyl | C14H13NO | CID 19998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. app.studyraid.com [app.studyraid.com]
- 3. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uab.edu [uab.edu]
- 7. uab.edu [uab.edu]
A Senior Application Scientist's Guide: Comparative Analysis of the Biological Activity of 1-(4-(Phenylamino)phenyl)ethanone and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1-(4-(Phenylamino)phenyl)ethanone Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. This compound, a derivative of 4-aminoacetophenone, represents one such privileged structure. While modestly active on its own, its true value lies in its role as a key intermediate for the synthesis of a diverse array of derivatives, most notably chalcones (1,3-diaryl-2-propen-1-ones).[1] These derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects.[2][3]
This guide provides a comparative analysis of the biological activities of this compound analogs. Moving beyond a simple catalogue of findings, we will dissect the structure-activity relationships (SAR) that govern their efficacy, provide detailed, field-proven experimental protocols for their evaluation, and explore the mechanistic underpinnings of their action. Our focus is to equip researchers with the expert insights needed to navigate the development of novel therapeutics from this promising chemical class.
Synthetic Strategy: Accessing Chemical Diversity via Claisen-Schmidt Condensation
The primary route to synthesizing a library of biologically active analogs from this compound is the Claisen-Schmidt condensation. This robust and reliable base-catalyzed reaction involves the condensation of the parent ethanone with a wide variety of substituted aromatic aldehydes.[2][4] The causality behind this choice of reaction is its operational simplicity and high tolerance for diverse functional groups on the aldehyde partner. This allows for the systematic and efficient exploration of the chemical space around the core scaffold, which is fundamental to establishing clear and actionable structure-activity relationships.
References
Restoring Colistin's Might: A Comparative Guide to 1-(4-(Phenylamino)phenyl)ethanone Derivatives as MCR-1 Inhibitors
The emergence and rapid global spread of the mobilized colistin resistance gene, mcr-1, represents a significant threat to public health. This plasmid-mediated resistance mechanism effectively neutralizes colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] The MCR-1 enzyme, a phosphoethanolamine transferase, modifies the lipid A component of the bacterial outer membrane, reducing its affinity for colistin and rendering the antibiotic ineffective.[4][5][6] This has created an urgent need for novel therapeutic strategies to combat MCR-1-producing pathogens. One promising approach is the development of MCR-1 inhibitors that can restore the efficacy of colistin.
This guide provides an in-depth evaluation of a novel class of MCR-1 inhibitors: 1-(4-(Phenylamino)phenyl)ethanone derivatives. We will explore their mechanism of action, compare their efficacy with other known MCR-1 inhibitors, and provide detailed experimental protocols for their evaluation, grounded in scientific integrity and practical expertise.
The Rise of a Resistance Threat: Understanding the MCR-1 Mechanism
The MCR-1 enzyme is a transmembrane protein with a catalytic domain that resides in the periplasm of Gram-negative bacteria.[5][6] Its primary function is to transfer a phosphoethanolamine (PEA) group from phosphatidylethanolamine to the lipid A moiety of lipopolysaccharide (LPS).[4][6] This seemingly simple modification has profound consequences for antibiotic efficacy. The addition of the positively charged PEA moiety neutralizes the negative charge of lipid A, which is the primary target for the cationic polymyxin antibiotic, colistin.[4][6] This electrostatic repulsion significantly weakens the binding of colistin to the bacterial outer membrane, preventing its disruptive action and leading to resistance.
Caption: Mechanism of MCR-1 mediated colistin resistance and its inhibition.
A New Class of Adjuvants: this compound Derivatives
Recent research has identified this compound derivatives as potent inhibitors of the MCR-1 enzyme.[1][2][4][7] A key study by Lan et al. (2019) utilized virtual screening to identify a racemic compound which served as the basis for the synthesis and evaluation of 26 derivatives.[1][2][4] These compounds are designed to bind to the catalytic site of MCR-1, preventing the transfer of phosphoethanolamine to lipid A and thereby restoring the susceptibility of MCR-1-producing bacteria to colistin.[1][4]
Comparative Efficacy of MCR-1 Inhibitors
The following table summarizes the in vitro efficacy of selected this compound derivatives in combination with colistin against an E. coli strain expressing mcr-1. For comparison, data for other known MCR-1 inhibitors are also included. The primary metric for comparison is the concentration of the inhibitor required to completely inhibit bacterial growth in the presence of a sub-inhibitory concentration of colistin (2 µg/mL), a concentration that the mcr-1 positive strain would otherwise be resistant to.
| Inhibitor Class | Compound | Organism | Colistin Concentration (µg/mL) | Inhibitor Concentration for Complete Inhibition | Fold Reduction in Colistin MIC | Reference |
| This compound Derivatives | 6p | E. coli BL21(DE3) expressing mcr-1 | 2 | 25 µM | Not explicitly stated, but restores susceptibility | [1][2][4][7] |
| 6q | E. coli BL21(DE3) expressing mcr-1 | 2 | 25 µM | Not explicitly stated, but restores susceptibility | [1][2][4][7] | |
| 6g, 6h, 6i, 6n, 6r | E. coli BL21(DE3) expressing mcr-1 | 2 | >25 µM, but more potent than parent compound | Not explicitly stated | [4][7] | |
| Isoflavonoids | Genistein | E. coli (MCR-1 positive) | Varies (Checkerboard assay) | Synergistic effect observed | 4 to 16-fold | [8][9][10] |
| Stilbenoids | Pterostilbene | K. pneumoniae (MCR-1 positive) | Varies (Checkerboard assay) | Synergistic effect observed | 8-fold | [11] |
| Gold-based Compounds | Auranofin | E. coli (MCR-1 positive) | Varies (Checkerboard assay) | Synergistic effect observed | ≥8-fold | [12][13] |
| Natural Compounds | Osthole | E. coli and K. pneumoniae (MCR-1 positive) | Varies (Checkerboard assay) | Synergistic effect observed | 8 to 64-fold | [14] |
| Rhein | E. coli (MCR-1 positive) | 0.5 | 40 µg/mL | 8-fold | [15] |
Note: The experimental conditions and bacterial strains may vary between studies, warranting cautious direct comparison. However, the data clearly indicates that this compound derivatives exhibit potent MCR-1 inhibitory activity, comparable to or exceeding that of other reported inhibitors.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, standardized and well-validated protocols are essential for evaluating the efficacy of MCR-1 inhibitors. The following sections detail the methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. When evaluating an MCR-1 inhibitor, a modified checkerboard microdilution assay is employed to assess the synergistic effect between the inhibitor and colistin.
Causality Behind Experimental Choices:
-
Bacterial Strain: An E. coli strain engineered to express the mcr-1 gene (e.g., E. coli BL21(DE3) transformed with a plasmid carrying mcr-1) is a suitable model. A wild-type, colistin-susceptible strain should be used as a control to ensure the inhibitor does not have intrinsic antibacterial activity at the tested concentrations.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria. The cation adjustment (calcium and magnesium) is crucial for accurate colistin MIC determination.
-
Inoculum Preparation: A standardized inoculum is critical for reproducible results. The bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Step-by-Step Protocol:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of colistin and the this compound derivative in an appropriate solvent (e.g., water for colistin, DMSO for the derivative).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of colistin along the x-axis and the inhibitor along the y-axis in CAMHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the synergy: FICI = (MIC of colistin in combination / MIC of colistin alone) + (MIC of inhibitor in combination / MIC of inhibitor alone). A FICI of ≤ 0.5 is indicative of synergy.
Caption: Workflow for the checkerboard MIC assay.
Time-Kill Assay
The time-kill assay provides a dynamic view of the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This is particularly useful for understanding the kinetics of bacterial killing when an MCR-1 inhibitor is combined with colistin.
Causality Behind Experimental Choices:
-
Concentrations: Concentrations for the time-kill assay are typically chosen based on the MIC results. For example, using colistin at a sub-inhibitory concentration (e.g., 0.5 x MIC) and the inhibitor at a concentration that demonstrated synergy in the checkerboard assay.
-
Time Points: Sampling at multiple time points (e.g., 0, 2, 4, 8, and 24 hours) allows for the construction of a killing curve, illustrating the rate and extent of bacterial killing.
-
Quantification: Viable cell counts (CFU/mL) are determined by plating serial dilutions of the samples. This provides a quantitative measure of the reduction in bacterial viability.
Step-by-Step Protocol:
-
Prepare Cultures: Grow an overnight culture of the mcr-1-positive bacterial strain in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.
-
Add Compounds: To separate flasks, add:
-
Growth control (no drug)
-
Colistin alone
-
Inhibitor alone
-
Colistin + Inhibitor
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate the dilutions onto nutrient agar plates.
-
Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. A ≥ 2-log₁₀ decrease in CFU/mL for the combination compared to the most active single agent is considered synergistic.
Conclusion and Future Directions
The development of this compound derivatives represents a significant advancement in the fight against MCR-1-mediated colistin resistance. Their potent inhibitory activity, as demonstrated in in vitro assays, highlights their potential as adjuvant therapies to restore the clinical utility of colistin. Further research should focus on optimizing the structure-activity relationship of these derivatives to enhance their potency and pharmacokinetic properties. In vivo studies in animal models of infection are a critical next step to validate their therapeutic potential. The continued exploration of MCR-1 inhibitors is a crucial component of a multi-pronged strategy to combat the growing threat of antimicrobial resistance.
References
- 1. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCR-1: a promising target for structure-based design of inhibitors to tackle polymyxin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A new variant of the colistin resistance gene MCR-1 with co-resistance to β-lactam antibiotics reveals a potential novel antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | In Vitro/Vivo Activity of Potential MCR-1 Inhibitor in Combination With Colistin Againsts mcr-1-Positive Klebsiella pneumonia [frontiersin.org]
- 12. Frontiers | Synergistic Activity of Colistin Combined With Auranofin Against Colistin-Resistant Gram-Negative Bacteria [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rhein restores the sensitivity of mcr-1 carrying multidrug-resistant Escherichia coli to colistin - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
In the fields of medicinal chemistry and materials science, the precise structural characterization of synthetic compounds is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring the purity and identity of target molecules. 1-(4-(Phenylamino)phenyl)ethanone serves as a valuable molecular scaffold, integrating the structural motifs of both acetophenone and diphenylamine. Understanding its unique spectroscopic signature in comparison to its structural relatives is crucial for researchers in synthesis, process development, and quality control.
This in-depth guide provides a comparative analysis of the key spectroscopic features of this compound alongside three related compounds: Acetophenone, 4-Aminoacetophenone, and N,N-Diphenylamine. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the distinct electronic and structural contributions of the acetyl and phenylamino functional groups. The causality behind observed spectral shifts and patterns will be explained, offering field-proven insights for unambiguous compound identification.
Compounds Under Investigation
The structural relationships between the four compounds provide a logical framework for comparing their spectral data. Acetophenone serves as the parent ketone, 4-Aminoacetophenone introduces a primary amine, N,N-Diphenylamine isolates the diarylamine moiety, and this compound combines these features.
Figure 1: Chemical structures of the compounds analyzed in this guide.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures data consistency and comparability.
-
Sample Preparation: Dissolve 5-10 mg of the analytical sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ is excellent for observing exchangeable protons like those on amine groups (N-H).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, a typical spectral width of -2 to 12 ppm is used, with 16-32 scans for good signal-to-noise.
-
For ¹³C NMR, a spectral width of 0 to 220 ppm is standard, requiring a larger number of scans (1024 or more) due to the low natural abundance of the ¹³C isotope.
-
¹H NMR: A Comparative Analysis
The ¹H NMR spectra reveal the profound influence of the amino and acetyl substituents on the electronic environment of the aromatic protons.
| Compound | Methyl Protons (H₃) | Aromatic Protons (Ar-H) | Amine Proton (N-H) |
| Acetophenone | ~2.61 ppm (s, 3H)[1] | ~7.45-7.59 ppm (m, 3H), ~7.96 ppm (m, 2H)[1] | N/A |
| 4-Aminoacetophenone | ~2.50 ppm (s, 3H) | ~6.65 ppm (d, 2H), ~7.75 ppm (d, 2H)[2] | ~4.15 ppm (br s, 2H, -NH₂)[3] |
| N,N-Diphenylamine | N/A | ~6.91-7.24 ppm (m, 10H)[4] | ~5.63 ppm (br s, 1H, -NH)[4] |
| This compound | ~2.55 ppm (s, 3H) | ~7.10-7.40 ppm (m, 7H), ~7.90 ppm (d, 2H) | ~8.30 ppm (br s, 1H, -NH) |
Interpretation & Causality:
-
Methyl Protons: The acetyl methyl protons appear as a sharp singlet in all relevant compounds. In 4-Aminoacetophenone, the powerful electron-donating nature of the amino group (-NH₂) shields the entire molecule, causing an upfield shift of the methyl protons to ~2.50 ppm compared to Acetophenone's ~2.61 ppm[1]. The phenylamino group in the target compound has a weaker donating effect on the acetyl-bearing ring, resulting in a signal at ~2.55 ppm, intermediate between the other two.
-
Aromatic Protons: The key differentiators are found in the aromatic region.
-
In Acetophenone , the protons ortho to the electron-withdrawing acetyl group are deshielded and appear furthest downfield (~7.96 ppm)[1].
-
In 4-Aminoacetophenone , the para-substitution creates a simple AA'BB' system. The protons ortho to the strongly electron-donating -NH₂ group are heavily shielded and shifted significantly upfield to ~6.65 ppm[2].
-
N,N-Diphenylamine shows a complex multiplet for its two equivalent phenyl rings[4].
-
This compound exhibits the most complex pattern. The two protons ortho to the acetyl group are deshielded and appear downfield (~7.90 ppm), similar to acetophenone. The remaining seven protons from the two different phenyl rings appear as a complex multiplet further upfield.
-
-
Amine Protons: The N-H proton signal is a clear diagnostic peak. It appears as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, the -NH₂ protons of 4-Aminoacetophenone are readily observed, as is the single -NH proton of N,N-Diphenylamine and the target compound[3][4].
¹³C NMR: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, detailing the electronic environment of each carbon atom.
| Compound | Methyl Carbon (CH₃) | Aromatic Carbons (Ar-C) | Carbonyl Carbon (C=O) |
| Acetophenone | ~26.6 ppm[1] | ~128.3, 128.6, 133.1, 137.1 ppm[1] | ~198.2 ppm[1] |
| 4-Aminoacetophenone | ~26.0 ppm | ~113.0, 127.5, 130.5, 151.0 ppm[5] | ~196.0 ppm |
| N,N-Diphenylamine | N/A | ~117.8, 121.0, 129.3, 143.1 ppm[6] | N/A |
| This compound | ~26.4 ppm | ~116.2, 122.0, 123.5, 129.5, 130.8, 131.5, 142.0, 152.0 ppm[7][8] | ~196.5 ppm[7][8] |
Interpretation & Causality:
-
Carbonyl Carbon: The carbonyl carbon is the most deshielded, appearing far downfield. The electron-donating amino group in both 4-Aminoacetophenone and the target compound shields this carbon, shifting it upfield to ~196-197 ppm from ~198 ppm in Acetophenone[1]. This demonstrates the electronic communication across the aromatic ring.
-
Aromatic Carbons: The Ipso-carbon attached to the amino group is significantly shielded in 4-Aminoacetophenone (~151.0 ppm) and the target compound (~152.0 ppm) due to the strong +M (mesomeric) effect of the nitrogen atom[5][7][8]. Conversely, the Ipso-carbon attached to the acetyl group is deshielded. The complex pattern in the target compound, with eight distinct aromatic signals, confirms its lower symmetry compared to the other molecules[7][8].
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
| Compound | N-H Stretch | C-H (sp²) Stretch | C=O Stretch | C=C Aromatic Stretch |
| Acetophenone | N/A | ~3060 cm⁻¹[9] | ~1685 cm⁻¹[9] | ~1600, 1580 cm⁻¹[9] |
| 4-Aminoacetophenone | ~3350, 3230 cm⁻¹ (asymm/symm)[10] | ~3050 cm⁻¹ | ~1655 cm⁻¹[10] | ~1595, 1560 cm⁻¹ |
| N,N-Diphenylamine | ~3400 cm⁻¹[11] | ~3040 cm⁻¹[11] | N/A | ~1590, 1510 cm⁻¹[11] |
| This compound | ~3350 cm⁻¹ | ~3040 cm⁻¹ | ~1660 cm⁻¹ | ~1590, 1520 cm⁻¹ |
Interpretation & Causality:
-
N-H Stretching Region (3500-3200 cm⁻¹): This region is highly diagnostic. 4-Aminoacetophenone , a primary amine, shows two distinct peaks for asymmetric and symmetric N-H stretching[10]. In contrast, N,N-Diphenylamine and This compound , being secondary amines, exhibit only a single, sharp N-H stretch[11]. The absence of any signal in this region for Acetophenone confirms it lacks an amine group.
-
Carbonyl (C=O) Stretching Region (1700-1650 cm⁻¹): The position of the C=O stretch is sensitive to conjugation. In Acetophenone , conjugation with the phenyl ring lowers the frequency to ~1685 cm⁻¹ from the ~1715 cm⁻¹ seen in aliphatic ketones[9]. In 4-Aminoacetophenone and the target compound , the electron-donating character of the nitrogen atom pushes electron density into the conjugated system, further weakening the C=O double bond and lowering its stretching frequency to ~1655-1660 cm⁻¹[10]. This is a classic example of resonance effects being visible in IR spectroscopy.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its molecular formula and structure.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a radical cation known as the molecular ion (M⁺•).
-
Mass Analysis: The M⁺• and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Figure 2: A generalized workflow for spectroscopic characterization of synthetic compounds.
Comparative Fragmentation Analysis
| Compound | Molecular Ion (M⁺•) | Key Fragment Ions (m/z) |
| Acetophenone | 120[9][12] | 105 [M-15]⁺, 77 [C₆H₅]⁺, 43 [CH₃CO]⁺[12] |
| 4-Aminoacetophenone | 135[13] | 120 [M-15]⁺, 92, 65 |
| N,N-Diphenylamine | 169[6] | 168 [M-1]⁺, 167 [M-2]⁺, 77 [C₆H₅]⁺ |
| This compound | 211 | 196 [M-15]⁺, 168, 77 [C₆H₅]⁺, 43 [CH₃CO]⁺ |
Interpretation & Causality:
-
Molecular Ion (M⁺•): The molecular ion peak directly confirms the molecular weight of each compound. All four compounds are expected to show a prominent M⁺• peak under EI conditions.
-
Alpha-Cleavage: The most characteristic fragmentation for the acetyl-containing compounds is the alpha-cleavage of the methyl group, resulting in a strong [M-15]⁺ peak (loss of •CH₃).
-
Acylium Ion: Another common fragmentation is the cleavage of the bond between the carbonyl carbon and the aromatic ring, generating a stable acylium ion, [CH₃CO]⁺, at m/z 43, and the corresponding substituted phenyl cation.
-
Fragmentation of this compound: The target compound displays a combination of these patterns. The molecular ion at m/z 211 will be prominent. Key fragments include the loss of a methyl radical to give the base peak at m/z 196, and the formation of the acylium ion at m/z 43. Further fragmentation of the m/z 196 ion can lead to species like m/z 168 through the loss of CO.
Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic analysis of this compound and its structural analogues provides a clear and instructive example of how subtle changes in molecular structure lead to significant and predictable changes in spectral data.
-
¹H NMR is definitive for identifying the substitution pattern on the aromatic rings and observing the distinct N-H proton.
-
¹³C NMR confirms the carbon count and highlights the electronic shielding/deshielding effects of the substituents on the carbonyl and aromatic carbons.
-
IR Spectroscopy serves as a rapid diagnostic tool for the key functional groups, clearly distinguishing the primary amine of 4-Aminoacetophenone from the secondary amines of N,N-Diphenylamine and the target compound, and showing the electronic influence on the C=O bond.
-
Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the loss of a methyl radical, which are common to the acetyl-containing structures.
Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this compound, equipping researchers with the knowledge to confidently interpret their own experimental data.
References
- 1. rsc.org [rsc.org]
- 2. 4-Aminoacetophenone(99-92-3) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Diphenylamine(122-39-4) 1H NMR [m.chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Acetophenone [webbook.nist.gov]
- 10. Acetophenone, 4'-amino- [webbook.nist.gov]
- 11. Diphenylamine [webbook.nist.gov]
- 12. mzCloud – Acetophenone [mzcloud.org]
- 13. Acetophenone, 4'-amino- [webbook.nist.gov]
A Comparative Guide to the Enzyme Inhibitory Potential of 1-(4-(Phenylamino)phenyl)ethanone Derivatives
In the landscape of modern drug discovery, the identification and optimization of novel enzyme inhibitors remain a cornerstone of therapeutic advancement. The 1-(4-(phenylamino)phenyl)ethanone scaffold has emerged as a privileged structure, demonstrating a versatile and potent inhibitory profile against a range of clinically relevant enzymes. This guide provides a comprehensive comparative analysis of the enzyme inhibitory activities of derivatives of this scaffold, offering researchers and drug development professionals critical insights into their therapeutic potential. We will delve into their efficacy against key enzymatic targets, compare their performance with established inhibitors, and provide detailed experimental protocols to facilitate further investigation.
Introduction: The Versatility of the Phenylamino Phenyl Ethanone Scaffold
The this compound core structure presents a unique combination of steric and electronic features that allow for effective interaction with the active sites of various enzymes. The phenylamino moiety can participate in crucial hydrogen bonding and pi-stacking interactions, while the ethanone group offers a site for further chemical modification to fine-tune binding affinity and selectivity. This inherent adaptability has led to the exploration of its derivatives against enzymes implicated in a spectrum of diseases, from bacterial resistance to inflammation and metabolic disorders.
Comparative Analysis of Enzyme Inhibition
Our investigation focuses on the inhibitory prowess of this compound derivatives against several key enzymes, with a comparative look at alternative inhibitors.
MCR-1 Inhibition: A Beacon of Hope Against Antibiotic Resistance
The rise of mobilized colistin resistance (MCR-1) in Gram-negative bacteria poses a significant threat to global health, rendering polymyxins, our last-resort antibiotics, ineffective.[1][2][3] Research has identified 1-phenyl-2-(phenylamino)ethanone derivatives as potent inhibitors of the MCR-1 enzyme, which is responsible for conferring this resistance.[1][2][3]
A notable study detailed the synthesis and evaluation of a series of these derivatives, identifying compounds that could completely reverse colistin resistance in E. coli strains expressing the mcr-1 gene.[1][2][3] Specifically, compounds 6p (4-((1-Ethoxy-2-(4-hexylphenyl)-2-oxoethyl)amino)-3-methylbenzoic Acid) and 6q (4-((1-Ethoxy-2-(4-octylphenyl)-2-oxoethyl)amino)benzoic Acid) were highlighted for their potent activity.[1] Enzymatic assays confirmed that these compounds directly target and inhibit the phosphoethanolamine transferase activity of MCR-1.[1][2] Molecular docking studies further elucidated the binding mechanism, revealing hydrogen bond interactions with key residues Glu246 and Thr285 within the enzyme's active site.[1][2]
Table 1: Comparative Inhibitory Activity against MCR-1
| Compound | Concentration (µM) for Complete Inhibition (in combination with 2 µg/mL colistin) | Key Structural Features |
| Derivative 6p | 25 | Hexylphenyl and methylbenzoic acid moieties |
| Derivative 6q | 25 | Octylphenyl and benzoic acid moieties |
| Alternative Inhibitors | Varies | Diverse scaffolds, often with different mechanisms |
Cyclooxygenase (COX) Inhibition: Targeting Inflammation
Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs. The two isoforms, COX-1 and COX-2, play distinct physiological and pathological roles.[4][5] Derivatives of the 1,3-diphenyl-3-(phenylthio)propan-1-one scaffold, which shares structural similarities with the core topic, have been investigated as selective COX-2 inhibitors.[6] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[4]
One study reported a series of β-aryl-β-mercapto ketones with a methylsulfonyl pharmacophore that exhibited potent and selective COX-2 inhibition, with IC50 values in the nanomolar range.[6] For instance, compound 4g (3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one) was identified as a highly potent and selective COX-2 inhibitor.[6] While direct data on this compound derivatives as COX inhibitors from the provided search results is limited, the activity of structurally related compounds suggests this is a promising area for further exploration. The anti-inflammatory potential is further supported by studies on pyrrole-2,5-dione analogues that suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2.[7]
Table 2: Comparative IC50 Values for COX-2 Inhibition
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 4a | 0.07-0.22 | >10 | >45-142 |
| Derivative 4g | 0.07-0.22 | >10 | >45-142 |
| Derivative 4h | 0.07-0.22 | >10 | >45-142 |
| Celecoxib (Reference) | ~0.04 | ~15 | ~375 |
Note: Data for derivatives 4a, 4g, and 4h are from a study on β-aryl-β-mercapto ketones, which are structurally related.[6]
Broadening the Horizon: Inhibition of Other Medically Relevant Enzymes
The versatility of the phenylamino scaffold is further underscored by its inhibitory activity against other enzymes.
-
Urease Inhibition: Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and other bacteria.[8][9][10][11] While specific data for this compound derivatives is not available in the provided results, the broader class of compounds containing urea/thiourea analogues and other aromatic structures are known to be potent urease inhibitors.[8][11] Standard inhibitors like thiourea and acetohydroxamic acid serve as benchmarks in this field.[8][11]
-
α-Glucosidase Inhibition: This enzyme is a critical target for the management of type 2 diabetes, as its inhibition delays carbohydrate digestion and glucose absorption.[12][13][14][15][16] Various heterocyclic compounds, including those with phenyl and amino functionalities, have demonstrated significant α-glucosidase inhibitory activity.[13][14] Acarbose is a commonly used reference drug in these studies.[13]
-
Tyrosinase Inhibition: Phenylamino quinazolinone derivatives have shown promise as tyrosinase inhibitors, with one potent analog exhibiting an IC50 value of 17.02 µM, which is more potent than the standard inhibitor kojic acid (IC50 = 27.56 µM).[17]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key enzyme inhibition assays are provided below.
MCR-1 Inhibition Assay (Cell-Based)
This protocol is adapted from studies on MCR-1 inhibitors.[1][3]
Objective: To determine the ability of test compounds to restore colistin susceptibility in an E. coli strain expressing the mcr-1 gene.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Efforts in the Discovery of Urease Inhibitor Identifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors [frontiersin.org]
- 13. Design, synthesis, α-glucosidase inhibition, pharmacokinetic, and cytotoxic studies of new indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating 1-(4-(Phenylamino)phenyl)ethanone and 1-(4-(diphenylamino)phenyl)ethanone
In the fields of organic synthesis and drug development, the precise identification of molecular structures is paramount. Even subtle differences, such as the addition of a single phenyl group, can significantly alter a compound's physical, chemical, and biological properties. This guide provides an in-depth, technical comparison of 1-(4-(Phenylamino)phenyl)ethanone and 1-(4-(diphenylamino)phenyl)ethanone, offering robust, data-supported methodologies for their unambiguous differentiation.
The core challenge lies in their structural similarity, with the latter compound possessing an additional phenyl group on the nitrogen atom. This seemingly minor change introduces significant and measurable differences in their spectroscopic and chromatographic profiles. This guide will elucidate these differences, providing researchers with the necessary tools for confident characterization.
Molecular and Physical Property Overview
The initial step in differentiating these two compounds involves an examination of their fundamental physical properties. The addition of a C₆H₅ group results in a predictable increase in molecular weight and generally affects melting point and polarity.
| Property | This compound | 1-(4-(diphenylamino)phenyl)ethanone | Rationale for Difference |
| Structure | The latter has an additional phenyl group on the nitrogen. | ||
| Molecular Formula | C₁₄H₁₃NO | C₂₀H₁₇NO | Addition of a C₆H₅ unit. |
| Molecular Weight | 211.26 g/mol | 287.36 g/mol [1] | The mass of the additional C₆H₅ group (76.1 g/mol ). |
| Melting Point | 112-113 °C[2] | Not consistently reported, but expected to differ. | The larger, more rigid structure of the diphenylamino compound will affect crystal lattice packing and intermolecular forces. |
| General Appearance | Pale-yellow to Yellow-brown Solid | Solid[1] | Both are typically solids at room temperature. |
While properties like molecular weight are definitive, experimental techniques are required for confirmation, especially when dealing with an unknown sample.
Spectroscopic Differentiation: The Definitive Approach
Spectroscopy offers the most powerful and non-destructive means of distinguishing between these two molecules. The key difference lies in the nature of the amine group: this compound is a secondary amine, while 1-(4-(diphenylamino)phenyl)ethanone is a tertiary amine. This fundamental difference is readily apparent in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: The N-H Bond Signature
The most direct and rapid method for differentiation is IR spectroscopy, which probes the vibrational frequencies of chemical bonds. The presence or absence of an N-H bond provides a clear diagnostic signal.
-
This compound (Secondary Amine): This molecule will exhibit a characteristic N-H stretching vibration. This appears as a single, relatively sharp absorption band in the region of 3300-3500 cm⁻¹[3][4][5][6].
-
1-(4-(diphenylamino)phenyl)ethanone (Tertiary Amine): Lacking an N-H bond, the spectrum of this compound will be completely devoid of any absorption bands in the 3300-3500 cm⁻¹ region[4][5].
Expected IR Spectral Data:
| Spectral Region | This compound | 1-(4-(diphenylamino)phenyl)ethanone | Interpretation |
| ~3350 cm⁻¹ | Present (single, sharp peak) | Absent | This peak corresponds to the N-H stretch of the secondary amine. Its absence is conclusive evidence for the tertiary amine structure. |
| ~1680 cm⁻¹ | Present (strong peak) | Present (strong peak) | C=O (ketone) stretch, common to both molecules. |
| ~1600-1450 cm⁻¹ | Present | Present | C=C aromatic ring stretches, common to both. |
This single feature in the IR spectrum is often sufficient to make a definitive identification.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR provides a wealth of structural information. The key differentiators are the N-H proton signal and the integration of the aromatic region.
-
This compound:
-
N-H Proton: A broad singlet corresponding to the N-H proton will be present, typically in the range of 5-8 ppm. This peak will also disappear upon D₂O exchange, providing definitive confirmation[6].
-
Aromatic Region: The aromatic protons will show complex multiplets. The total integration of this region will correspond to 9 protons (4 on the acetophenone ring + 5 on the phenylamino ring).
-
Methyl Protons: A sharp singlet for the acetyl group (CH₃) will appear upfield, typically around 2.5 ppm.
-
-
1-(4-(diphenylamino)phenyl)ethanone:
-
N-H Proton: There will be no N-H proton signal.
-
Aromatic Region: The integration of the aromatic region will be significantly larger, corresponding to 14 protons (4 on the acetophenone ring + 10 on the two phenyl rings of the diphenylamino group).
-
Methyl Protons: A sharp singlet for the acetyl group (CH₃) will be present, with a chemical shift similar to its counterpart.
-
Expected ¹H NMR Data Comparison (in CDCl₃):
| Signal Type | This compound | 1-(4-(diphenylamino)phenyl)ethanone | Key Differentiator |
| N-H Proton | Present (broad singlet, ~5-8 ppm) | Absent | Presence/absence of the exchangeable N-H proton. |
| Aromatic Protons | Multiplets, total integration = 9H | Multiplets, total integration = 14H | The total number of aromatic protons. |
| Acetyl Protons (CH₃) | Singlet, ~2.5 ppm, integration = 3H | Singlet, ~2.5 ppm, integration = 3H | Serves as an internal reference for integration. |
Chromatographic Methods: Physical Separation
Thin Layer Chromatography (TLC) provides a simple and effective method for baseline separation and identification based on polarity.
The secondary amine in this compound is capable of hydrogen bonding, making it slightly more polar than the tertiary amine in 1-(4-(diphenylamino)phenyl)ethanone. This difference in polarity leads to different retention factors (Rf) on a polar stationary phase like silica gel.
-
Expected TLC Behavior (Silica Gel Plate):
-
This compound: Will be more strongly adsorbed to the silica gel, resulting in a lower Rf value .
-
1-(4-(diphenylamino)phenyl)ethanone: Being less polar, it will travel further up the plate, exhibiting a higher Rf value .
-
Furthermore, specific staining reagents can be employed. For instance, cinnamaldehyde reagent on a TLC plate gives a positive colorimetric test (yellow spot) for aromatic primary and some secondary amines, while being negative for tertiary amines[7][8][9].
Experimental Protocols
Workflow for Sample Differentiation
Caption: A logical workflow for differentiating the two compounds using TLC and IR spectroscopy.
Protocol 1: Thin Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the reference compounds and the unknown sample in dichloromethane or ethyl acetate.
-
Spotting: Carefully spot each solution onto the baseline of the TLC plate.
-
Development: Develop the plate in a sealed chamber using a mobile phase of 4:1 Hexane:Ethyl Acetate. The choice of solvent system may require optimization.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm). Note the relative positions.
-
Rf Calculation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the IR spectrum of the sample from 4000 cm⁻¹ to 600 cm⁻¹.
-
Data Analysis: Examine the region between 3500 cm⁻¹ and 3300 cm⁻¹. The presence of a sharp, single peak indicates the secondary amine, while its absence indicates the tertiary amine.
Conclusion
The differentiation between this compound and 1-(4-(diphenylamino)phenyl)ethanone is straightforward when employing standard analytical techniques. The most definitive and rapid method is Infrared Spectroscopy , where the presence or absence of the N-H stretching band provides an unambiguous answer. ¹H NMR spectroscopy serves as an excellent confirmatory technique, with the integration of the aromatic region and the presence of the N-H proton signal offering clear differentiation. Finally, Thin Layer Chromatography offers a simple, low-cost method for visual comparison based on polarity differences. By following the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize these compounds.
References
- 1. CAS 1756-32-7: 1-[4-(diphenylamino)phenyl]-Ethanone [cymitquimica.com]
- 2. 1-(4-PHENYLAMINO-PHENYL)-ETHANONE | 23600-83-1 [amp.chemicalbook.com]
- 3. tutorchase.com [tutorchase.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00316F [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-(Phenylamino)phenyl)ethanone
This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-(4-(Phenylamino)phenyl)ethanone (CAS No. 23600-83-1). Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the causality behind each procedural choice, ensuring a culture of safety and environmental responsibility in the laboratory. Adherence to these protocols is critical for minimizing risk, protecting personnel, and ensuring compliance with environmental regulations.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is an aromatic ketone and a substituted aniline derivative. Its hazard profile necessitates careful handling during both use and disposal.
1.1 Physicochemical Properties and Hazard Profile
The primary hazards associated with this compound are oral toxicity, skin and eye irritation, and respiratory irritation. It is a solid, which can mitigate some risks associated with spills but introduces an inhalation hazard if handled as a fine powder.
| Property | Value | Source |
| CAS Number | 23600-83-1 | [1] |
| Molecular Formula | C₁₄H₁₃NO | [1][2] |
| Molecular Weight | 211.26 g/mol | [1] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Melting Point | 112-113 °C | [1] |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
1.2 Toxicological Insights
The structure contains a phenylamino (aniline) moiety. Aniline and its derivatives are known to be potent inducers of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[3] While specific data for this compound is limited, it is prudent to handle it as potentially capable of causing systemic toxic effects upon significant absorption. This potential toxicity underscores the importance of preventing ingestion, inhalation, and skin contact.
Section 2: Pre-Disposal Preparations & Personal Protective Equipment (PPE)
Before handling waste, establishing a controlled environment and utilizing appropriate PPE is non-negotiable. This proactive approach is the most effective method for preventing exposure.
2.1 Engineering Controls
All handling of this compound, including the preparation of its waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] This engineering control is the primary defense against inhaling airborne particulates.
2.2 Required Personal Protective Equipment (PPE)
Based on the hazard profile (H315, H319, H335), the following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent contact with particulates that could cause serious eye irritation.[5][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of as contaminated solid waste after handling is complete.[6]
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved particulate respirator should be used.[6]
Section 3: Waste Segregation and Containment
Proper segregation is a cornerstone of safe and compliant chemical waste management.[8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation complicates the final disposal process for your institution's Environmental Health and Safety (EHS) office.
3.1 Waste Classification
This compound waste is classified as:
-
Solid Waste: As it is a solid at room temperature.
-
Non-Halogenated Organic Waste: Its chemical structure does not contain halogens (F, Cl, Br, I).
This waste must be kept separate from liquid waste, halogenated organic waste, and corrosive or reactive waste streams.[8][10]
3.2 Containment Procedure
-
Select the Right Container: Use a designated, leak-proof solid waste container that is compatible with the chemical. A wide-mouth polyethylene container with a secure, screw-top lid is ideal.[11][12] Do not use food-grade containers.[10]
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, and disposable spatulas, should be placed directly into the same solid waste container.
-
Keep Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[4][10][11] This minimizes the risk of spills and exposure.
Diagram: Waste Segregation Decision Workflow
Caption: Decision tree for segregating solid waste and contaminated labware.
Section 4: Step-by-Step Disposal Protocol
This protocol outlines the direct actions required to dispose of the chemical waste safely and in preparation for collection.
-
Don PPE: Before beginning, ensure all required PPE from Section 2.2 is correctly worn.
-
Transfer Waste: Carefully transfer the solid this compound waste and any contaminated disposable items (e.g., weighing paper, contaminated wipes) into the designated solid waste container using a spatula or brush. Avoid creating dust.[4]
-
Secure Container: Tightly seal the lid on the waste container.
-
Label the Container: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Do not use abbreviations.
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
-
Store in SAA: Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[10][11] The SAA must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be inspected weekly for leaks or container degradation.[10][12]
-
Arrange for Pickup: Once the container is full, or if it has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[10][11] Follow their specific procedures for waste collection requests.
Diagram: Disposal Workflow
Caption: Step-by-step workflow for the disposal of solid chemical waste.
Section 5: Spill Management
Accidents can happen, and a clear, pre-defined spill response plan is crucial.
For a small spill of solid this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Situation: Ensure you are wearing appropriate PPE (Section 2.2). If the spill is too large to handle safely or if you feel unwell, evacuate and contact EHS.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[13]
-
Clean Up: Carefully sweep up the absorbent material and the spilled chemical.[14] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Dispose of Spill Debris: Place all cleanup materials into the designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. Place the cleaning cloth in the waste container.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Section 6: Regulatory Context
The procedures outlined in this guide are designed to comply with major regulatory frameworks governing hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[12][15] Your institution's EHS department operationalizes these regulations into specific campus-wide protocols. Always defer to your local EHS guidelines, as they are tailored to your specific location and facilities.[8] Disposing of chemical waste down the drain or in the regular trash is a serious regulatory violation and can cause significant environmental harm.[4][12]
References
- 1. 1-(4-PHENYLAMINO-PHENYL)-ETHANONE | 23600-83-1 [amp.chemicalbook.com]
- 2. 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Acetylaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 4. benchchem.com [benchchem.com]
- 5. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. aaronchem.com [aaronchem.com]
- 7. unodc.org [unodc.org]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-(Phenylamino)phenyl)ethanone
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, regardless of its perceived hazard level, demands a systematic approach rooted in a deep understanding of its properties. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for 1-(4-(Phenylamino)phenyl)ethanone (also known as 4'-Aminoacetophenone, CAS No. 99-92-3), ensuring both personal safety and the integrity of your research.
Hazard Assessment: The "Why" Behind the Protocol
This compound is a crystalline powder.[1] Understanding its specific hazard profile is the critical first step in establishing a robust safety protocol. The primary risks associated with this compound dictate the necessary protective measures.
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3] This necessitates protocols that prevent accidental ingestion via contaminated hands or surfaces.
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3][4] Direct contact with the powder can lead to localized inflammation and discomfort, with potentially severe consequences for eye tissue.
-
Respiratory Tract Irritation: As a fine powder, it poses an inhalation risk and may cause respiratory tract irritation.[2][3] Inhaling airborne particles can lead to discomfort and inflammation of the respiratory system.
-
Methemoglobinemia Potential: There is an indication that it may cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[5]
These hazards underscore that barrier protection is paramount. The goal is to create a complete shield between the researcher and the chemical, preventing exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Core Directive: Selecting the Right PPE
A multi-layered approach to PPE is essential. Each component serves a specific purpose, and their combined use creates a comprehensive safety system.
Primary Protective Equipment
| PPE Component | Specification | Rationale for Use with this compound |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against airborne powder and accidental splashes, addressing the "serious eye irritation" hazard.[2][6] |
| Hand Protection | Disposable Nitrile Gloves | Provides a chemical-resistant barrier for incidental contact.[6][7] Nitrile is a robust choice for handling solid chemicals and many common laboratory solvents. |
| Body Protection | Laboratory Coat (fully buttoned) | Protects skin and personal clothing from contamination with the powder.[6][8] |
| Footwear | Closed-toe Shoes | Prevents exposure from spills and dropped materials.[9][10] |
Situational and Enhanced Protection
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing (e.g., during vigorous mixing or dissolution), a face shield should be worn over chemical splash goggles.[6] This provides an additional layer of protection for the entire face.
-
Respiratory Protection: Engineering controls, such as working within a certified chemical fume hood, are the primary method for preventing inhalation of hazardous powders.[7][11] If procedures with a high potential for aerosolization must be performed outside of a fume hood, or if handling very large quantities, a risk assessment may indicate the need for a respirator (e.g., an N95 particle respirator). Use of respirators requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[7]
Operational Plan: A Step-by-Step PPE Protocol
Proper technique in donning (putting on) and doffing (taking off) PPE is as crucial as the equipment itself. Incorrect removal can lead to cross-contamination and exposure.
Donning Sequence (Putting On)
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.[10]
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Eye Protection: Put on your chemical splash goggles. Adjust for a snug fit.
-
Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (Taking Off)
This sequence is designed to contain contamination.
-
Gloves: Remove gloves first, as they are considered the most contaminated. Use a proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer surface with bare hands. Dispose of them in a designated waste container.[12]
-
Lab Coat: Unbutton and remove your lab coat by folding it in on itself, keeping the contaminated exterior away from your body. Hang it in its designated location or place it in the appropriate laundry receptacle.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[9]
Safe Handling and Weighing Workflow
The following diagram illustrates the critical steps and decision points when handling this compound, integrating PPE and engineering controls.
Caption: Logical workflow for safely handling and weighing this compound.
Disposal Plan
Contaminated PPE, especially gloves, must be considered hazardous waste. Dispose of used gloves, weigh boats, and any absorbent paper used for cleanup in a designated, sealed hazardous waste container.[13] Always follow your institution's specific guidelines for chemical waste disposal.
Emergency Procedures: In Case of Exposure
Immediate and correct action is critical in mitigating the effects of an accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[12][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to this comprehensive PPE and handling strategy, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.fr [fishersci.fr]
- 5. 4-Aminoacetophenone | 99-92-3 [chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. aaronchem.com [aaronchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
